Linaprazan
Description
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVIMBCFLRTFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870279 | |
| Record name | 8-{[(2,6-Dimethylphenyl)methyl]amino}-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248919-64-4, 847574-05-4 | |
| Record name | Linaprazan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248919644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD0865 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847574054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINAPRAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0OU4SC8DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Linaprazan's Precision Strike: A Technical Deep Dive into its Mechanism of Action on Gastric H+/K+-ATPase
For Immediate Release
GOTHENBURG, Sweden – November 7, 2025 – In the landscape of acid-related gastrointestinal disorder treatments, a paradigm shift is underway, driven by a deeper understanding of the molecular interactions at the heart of gastric acid secretion. This whitepaper provides an in-depth technical guide on the mechanism of action of linaprazan, a potent and reversible potassium-competitive acid blocker (P-CAB), on the gastric H+/K+-ATPase. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core pharmacology of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Executive Summary
This compound represents a significant advancement in the management of acid-related diseases. Unlike traditional proton pump inhibitors (PPIs), which require acidic conversion and act irreversibly, this compound offers a rapid and reversible, potassium-competitive inhibition of the gastric H+/K+-ATPase, the final step in the acid secretion pathway.[1] This novel mechanism translates to a faster onset of action and sustained acid suppression.[2] This guide will dissect the binding kinetics, inhibitory profile, and the experimental basis for our understanding of this compound's interaction with the proton pump.
The Gastric H+/K+-ATPase: The Ultimate Target
The gastric H+/K+-ATPase, or proton pump, is an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. It is responsible for the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+), a process that acidifies the stomach lumen.[3] This pump's activity is the final common pathway for acid secretion, making it a prime target for therapeutic intervention.
This compound's Mechanism of Action: A Reversible, Competitive Inhibition
This compound functions as a potassium-competitive acid blocker (P-CAB).[1] As a weak base with a pKa of 6.1, this compound accumulates in the acidic environment of the parietal cell canaliculi.[1] In its protonated form, this compound binds ionically and reversibly to the K+-binding site of the H+/K+-ATPase.[4][5] This competitive binding prevents potassium ions from accessing the pump, thereby halting the exchange of H+ and K+ ions and effectively inhibiting gastric acid secretion.[3] A key advantage of this mechanism is that it does not require prior acid activation, leading to a more rapid onset of action compared to PPIs.[6]
Figure 1: Mechanism of Action of this compound on Gastric H+/K+-ATPase.
Quantitative Analysis of this compound's Inhibitory Potency
The efficacy of this compound and its prodrug, this compound glurate (X842), has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory parameters.
Table 1: In Vitro Inhibitory Activity against H+/K+-ATPase
| Compound | IC50 (nM) | Assay Conditions | Reference |
| This compound | 40.21 (95% CI: 24.02–66.49) | Rabbit Gastric Glands, in the presence of K+ | [2][7] |
| This compound | 1000 ± 200 | H+,K+-ATPase, K+ competitive binding | [8] |
| This compound | 280 (Histamine stimulated) | Rabbit Gastric Glands | [8] |
| This compound | 260 (Dibutyryl cAMP stimulated) | Rabbit Gastric Glands | [8] |
| This compound Glurate (X842) | 436.20 (95% CI: 227.3–806.6) | Rabbit Gastric Glands, in the presence of K+ | [2][7] |
| Vonoprazan | 17.15 (95% CI: 10.81–26.87) | Rabbit Gastric Glands, in the presence of K+ | [2][7] |
Table 2: Binding Affinity of this compound
| Compound | Ki (nM) | Assay Conditions | Reference |
| This compound Mesylate | 46 | H+,K+-ATPase activity, K+-competitive manner | [8] |
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro H+/K+-ATPase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of compounds on the proton pump.
Figure 2: Workflow for In Vitro H+/K+-ATPase Inhibition Assay.
Protocol:
-
Preparation of Gastric Microsomes: Vesicles containing H+/K+-ATPase are isolated from the gastric mucosa of organisms such as rabbits.[7]
-
Pre-incubation: The prepared microsomes are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP and potassium chloride (KCl). The presence of K+ is crucial as this compound's inhibition is potassium-competitive.[2][7]
-
Measurement of ATPase Activity: The activity of the H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric assay.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Pylorus-Ligated Rat Model for In Vivo Gastric Acid Secretion
This in vivo model is used to assess the antisecretory effects of compounds in a living organism.
Figure 3: Experimental Workflow for the Pylorus-Ligated Rat Model.
Protocol:
-
Animal Preparation: Rats are fasted for a specific period (e.g., 24 hours) to ensure an empty stomach.[9][10]
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture. This prevents the stomach contents from emptying.[9][10]
-
Drug Administration: this compound, its prodrug, or a vehicle control is administered, typically orally or intraduodenally.[9]
-
Gastric Juice Collection: After a set period (e.g., 4 to 19 hours), the animals are euthanized, and the stomach is carefully removed.[9][10]
-
Analysis of Gastric Contents: The accumulated gastric juice is collected, and its volume, pH, and total acidity (determined by titration with NaOH) are measured.[9][10] The inhibitory effect of the compound is determined by comparing these parameters to the vehicle-treated control group.
Conclusion and Future Directions
This compound's mechanism as a potassium-competitive acid blocker offers a distinct and advantageous pharmacological profile compared to traditional PPIs. Its rapid, reversible, and potent inhibition of the gastric H+/K+-ATPase holds significant promise for the effective management of acid-related disorders. The prodrug strategy with this compound glurate further enhances its pharmacokinetic properties, leading to a longer duration of action.[2] Future research will likely focus on further elucidating the long-term efficacy and safety of this compound and exploring its full therapeutic potential in a broader range of acid-related conditions. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for these future endeavors.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-competitive acid blockers and gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 6. droracle.ai [droracle.ai]
- 7. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
Linaprazan Glurate: A Technical Guide to a Novel Prodrug for Gastric Acid Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of linaprazan glurate, a prodrug of the potassium-competitive acid blocker (P-CAB) this compound. It details the mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used in its evaluation.
Introduction: The Evolution from this compound to this compound Glurate
This compound is a potent, reversible inhibitor of the gastric hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), the proton pump responsible for the final step in gastric acid secretion.[1] Developed by AstraZeneca, it showed promise but was found to be relatively short-acting in humans, failing to provide 24-hour inhibition of gastric acid secretion.[2][3] To overcome this limitation and improve its pharmacokinetic profile, this compound was modified into a prodrug, this compound glurate (formerly known as X842).[2][4]
This compound glurate is an ester prodrug, formed by the esterification of this compound with glutaric acid.[2][5] This modification is designed to achieve a longer plasma residence time and more sustained exposure to the active metabolite, this compound, thereby offering superior control of gastric acid production.[6] The prodrug is rapidly transformed in the body through enzymatic cleavage into this compound.[7][8] This approach aims to provide both a fast onset of action and a prolonged duration of effect, addressing a significant unmet need for patients with severe acid-related disorders like erosive gastroesophageal reflux disease (eGERD).[2][6]
Mechanism of Action: Potassium-Competitive Acid Blockade
This compound glurate itself is a weak inhibitor of the H+/K+-ATPase.[2] Its primary therapeutic effect is mediated through its active metabolite, this compound. As a Potassium-Competitive Acid Blocker (P-CAB), this compound functions via a distinct mechanism compared to traditional proton pump inhibitors (PPIs).
-
Reversible Inhibition: Unlike PPIs which bind covalently and irreversibly to the proton pump, P-CABs bind reversibly and ionically to the potassium-binding site of the H+/K+-ATPase.[1][6]
-
Potassium Competition: They competitively inhibit the binding of potassium ions (K+), which is essential for the pump's conformational change and the secretion of protons (H+) into the gastric lumen.[2]
-
Rapid Onset: P-CABs do not require acid activation and can inhibit both active and resting proton pumps, leading to a faster onset of acid suppression compared to PPIs.[1][9]
The conversion and action pathway is visualized below. After oral administration, this compound glurate is absorbed and rapidly hydrolyzed by enzymes, primarily carboxylesterase 2, to release the active this compound.[2][10] this compound then concentrates in the acidic environment of the gastric parietal cell canaliculi, where it binds to and inhibits the H+/K+ ATPase, reducing gastric acid secretion.[9]
Preclinical Pharmacology
In Vitro H+/K+-ATPase Inhibition
The inhibitory potency of this compound glurate and its active metabolite, this compound, was evaluated in vitro against the H+/K+-ATPase. The results, compared with another P-CAB, vonoprazan, demonstrate that the prodrug itself has significantly lower activity than the resulting active metabolite. This inhibition is strictly dependent on the presence of potassium ions.[1][2]
| Compound | IC₅₀ (nM) | 95% Confidence Interval (CI) |
| Vonoprazan | 17.15 | 10.81–26.87 |
| This compound | 40.21 | 24.02–66.49 |
| This compound Glurate (X842) | 436.20 | 227.3–806.6 |
| Table 1: In Vitro Inhibitory Potency on H+/K+-ATPase Activity. Data sourced from Lu et al., 2025.[1][2] |
Experimental Protocol: H+/K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on gastric H+/K+-ATPase activity.
-
Preparation of H+/K+-ATPase Vesicles: Gastric microsomal vesicles rich in H+/K+-ATPase are prepared from the fundic mucosa of homogenized hog stomachs via differential centrifugation. The final vesicle preparation is stored at -80°C.
-
Assay Reaction: The reaction is initiated by adding the enzyme vesicles to a pre-warmed assay buffer (37°C) containing MgCl₂, KCl, and ATP. The assay is performed in the presence and absence of K+ to confirm potassium-dependent inhibition.
-
Compound Incubation: Test compounds (this compound glurate, this compound, vonoprazan) are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Measurement of ATPase Activity: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis. This is typically quantified colorimetrically using a malachite green-based reagent that forms a complex with Pi, which is measured spectrophotometrically (e.g., at ~620 nm).
-
Data Analysis: The rate of Pi formation is calculated for each compound concentration. The percentage of inhibition relative to a vehicle control is plotted against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
In Vivo Pharmacokinetics in Rats
Pharmacokinetic studies in Sprague-Dawley rats demonstrate that orally administered this compound glurate is rapidly absorbed and converted to this compound.[2] The prodrug strategy successfully extends the half-life of the active this compound compared to historical data on this compound administration, while also reducing its peak concentration (Cmax).[2] Notably, after 4 hours post-oral administration, the blood concentration of this compound is significantly higher than that of its prodrug.[2] Gender differences were also observed, with female rats showing higher plasma concentrations for both the prodrug and its metabolite.[2][10]
| Parameter | This compound Glurate (Prodrug) | This compound (Metabolite) |
| t₁/₂ (h) | 2.0 - 4.1 | - |
| Cmax (ng/mL) | Low / Rapidly Declines | - |
| AUC | Lower than this compound | Higher than this compound Glurate |
| Table 2: Summary of Pharmacokinetic Properties of this compound Glurate and its Metabolite After a Single Oral Dose in Rats. Note: Specific Cmax and AUC values for this compound as a metabolite were not detailed in the provided search results, but the qualitative relationship is established. Data sourced from Lu et al., 2025.[2] |
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
The workflow for a typical preclinical pharmacokinetic study is outlined below.
-
Animal Model: Male and female Sprague-Dawley rats are used for the study.[7] Animals are fasted overnight before dosing.
-
Dosing: this compound glurate is formulated in a suitable vehicle (e.g., 5% Solutol HS15/45% ethanol/10% PEG400/40% saline).[5] A single dose is administered via oral gavage (p.o.) or intravenous (i.v.) injection.[2]
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[5] Samples are collected into tubes containing an anticoagulant (e.g., sodium heparin).
-
Plasma Preparation: Blood samples are centrifuged (e.g., 3,500 rpm for 10 minutes at 4°C) to separate the plasma, which is then transferred to clean tubes and stored at -80°C until analysis.[5]
-
Bioanalysis: Plasma concentrations of both this compound glurate and this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t₁/₂), using non-compartmental analysis.
In Vivo Efficacy and Metabolism
In pylorus-ligated rat models, orally administered this compound glurate demonstrated a potent, dose-dependent inhibition of gastric acid secretion with a long duration of action.[2] An ADME (absorption, distribution, metabolism, and excretion) study using radiolabeled [¹⁴C]this compound glurate found that the compound was primarily excreted via feces.[10] The main metabolic pathway is hydrolysis into this compound, which is subsequently metabolized through oxidation, dehydrogenation, and glucuronidation.[10]
Clinical Development
This compound glurate has progressed through Phase I and II clinical trials, with a Phase III study being initiated.[4][11][12] The clinical program aims to establish its efficacy and safety for the treatment of erosive GERD, particularly in patients with moderate to severe disease or those who have a partial response to PPIs.[6][13]
Phase II Dose-Finding Study (NCT05055128)
A double-blind, dose-finding study compared four different twice-daily dosing regimens of this compound glurate against once-daily lansoprazole (30 mg) over 4 weeks in patients with erosive esophagitis.[13] The study focused on patients with more severe disease (Los Angeles [LA] grade C/D) or those with LA grade A/B who had a partial response to previous PPI therapy.[13]
| Treatment Group | 4-Week Healing Rate (Intention-to-Treat) | 4-Week Healing Rate (Per-Protocol) |
| This compound Glurate (All Doses) | 71.1% | 80.9% |
| Lansoprazole (30 mg QD) | 60.6% | 59.1% |
| Table 3: 4-Week Healing Rates in Patients with Erosive Esophagitis. Data sourced from Arts et al., 2025.[13][14] |
The results showed that this compound glurate achieved high healing rates and demonstrated a good safety profile.[13][14] The best performing dose of this compound glurate outperformed lansoprazole by over 50% in patients with the most severe disease (LA grade C/D).[14]
Clinical Study Protocol: Phase II Dose-Finding Trial
-
Design: A multicenter, randomized, double-blind, active-controlled, dose-finding study.[13]
-
Population: Patients with endoscopically confirmed erosive esophagitis (LA grade C/D, or LA grade A/B with a partial response to at least 8 weeks of PPI therapy).[13]
-
Intervention: Patients were randomized to one of four this compound glurate dosing groups (25, 50, 75, or 100 mg twice daily) or an active comparator group (lansoprazole 30 mg once daily).[13]
-
Duration: 4 weeks of double-blind treatment, followed by a 4-week open-label extension with lansoprazole.[13]
-
Primary Endpoint: The rate of healed erosive esophagitis at 4 weeks, confirmed by endoscopy.
-
Analyses: Efficacy was assessed in both the intention-to-treat (ITT) and per-protocol (PP) populations.[14]
Conclusion
This compound glurate is a rationally designed prodrug of the P-CAB this compound, developed to improve upon the pharmacokinetic limitations of the parent compound.[2][3] By extending the half-life of the active metabolite, it provides potent and sustained inhibition of gastric acid secretion.[2] Preclinical data confirmed its mechanism of action and favorable pharmacokinetic profile, while Phase II clinical trials have demonstrated high healing rates in patients with erosive esophagitis, particularly in more severe cases, supporting its continued development in Phase III studies.[11][13][14] this compound glurate represents a promising next-generation therapy for the management of severe acid-related disorders.[4][6]
References
- 1. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mb.cision.com [mb.cision.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absorption, distribution, metabolism and excretion of this compound glurate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinclus Pharma Advances this compound Glurate Toward Phase III Trials for Acid-Related Diseases [trial.medpath.com]
- 12. attachment.news.eu.nasdaq.com [attachment.news.eu.nasdaq.com]
- 13. Clinical Trial: Dose-Finding Study of this compound Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Linaprazan (AZD-0865): A Technical Guide to a Novel Potassium-Competitive Acid Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development history of Linaprazan (AZD-0865), a pioneering potassium-competitive acid blocker (P-CAB). It details the compound's mechanism of action, key preclinical and clinical findings, and the subsequent development of its prodrug, this compound glurate. This document synthesizes quantitative data into comparative tables, outlines detailed experimental methodologies for pivotal studies, and employs visualizations to illustrate complex biological pathways and experimental workflows, serving as an in-depth resource for professionals in the field of gastroenterology and drug development.
Introduction: The Dawn of a New Class of Acid Suppressants
The management of acid-related disorders has been historically dominated by proton pump inhibitors (PPIs), which irreversibly inactivate the gastric H+/K+-ATPase. However, the quest for more rapid and sustained acid suppression led to the exploration of a new class of drugs: potassium-competitive acid blockers (P-CABs). This compound (AZD-0865) emerged from this research as a potent, reversible inhibitor of the proton pump.
Developed initially by AstraZeneca, this compound demonstrated a rapid onset of action.[1] Despite promising early results, its development was halted.[2] The journey of this molecule was later revitalized by Cinclus Pharma, who developed this compound glurate (X842), a prodrug of this compound designed to overcome the pharmacokinetic limitations of the parent compound, offering the potential for a longer duration of acid suppression.[1][2]
Mechanism of Action: A Reversible Blockade
This compound exerts its acid-suppressing effects by competitively binding to the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells.[3] This reversible inhibition prevents the final step in the gastric acid secretion pathway.[3] Unlike PPIs, which require acidic conditions for activation, this compound's action is independent of the proton pump's activation state, leading to a faster onset of effect.[4]
Signaling Pathway of Gastric Acid Secretion and P-CAB Inhibition
The secretion of gastric acid is a complex process regulated by multiple signaling pathways that converge on the H+/K+-ATPase in parietal cells. The diagram below illustrates these pathways and the point of intervention for P-CABs like this compound.
Caption: Gastric acid secretion signaling cascade and this compound's mechanism of action.
Preclinical Development: In Vitro and In Vivo Characterization
In Vitro H+/K+-ATPase Inhibition
This compound's inhibitory activity on the gastric H+/K+-ATPase has been extensively studied in vitro. These assays are crucial for determining the potency and selectivity of the compound.
A common method for assessing H+/K+-ATPase inhibition involves the use of isolated gastric vesicles.
-
Preparation of H+/K+-ATPase Vesicles: Gastric microsomes rich in H+/K+-ATPase are prepared from animal models, such as rabbits or pigs, through differential centrifugation of homogenized gastric mucosa. These can be further processed to form ion-tight or ion-leaky vesicles.
-
Assay Conditions: The assay is typically conducted in a buffered solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.4). The reaction mixture contains the enzyme preparation, ATP as the substrate, and Mg2+ as a cofactor. K+ is added to stimulate enzyme activity.
-
Inhibitor Incubation: Varying concentrations of this compound (or other inhibitors) are pre-incubated with the enzyme preparation for a specified period.
-
Measurement of ATPase Activity: The reaction is initiated by the addition of ATP. The enzymatic activity is determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (Pi) released. This is often measured using a colorimetric method, such as the Fiske-Subbarow method, by measuring absorbance at a specific wavelength (e.g., 400 nm).[5]
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following table summarizes the in vitro inhibitory activity of this compound and its prodrug, this compound glurate.
| Compound | Assay System | IC50 | Ki | Reference(s) |
| This compound (AZD-0865) | Porcine ion-leaky vesicles (pH 7.4) | 1.0 ± 0.2 µM | 46 ± 3 nM | [6][7] |
| Porcine ion-leaky vesicles (pH 6.4) | 0.13 ± 0.01 µM | N/A | [4] | |
| Rabbit gastric glands (histamine-stimulated) | 0.28 ± 0.01 µM | N/A | [7] | |
| Rabbit gastric glands (dibutyryl cAMP-stimulated) | 0.26 ± 0.003 µM | N/A | [7] | |
| Rabbit gastric glands H+/K+-ATPase | 40.21 nM | N/A | [4][6] | |
| This compound glurate (X842) | Rabbit gastric glands H+/K+-ATPase | 436.20 nM | N/A | [4][6] |
Preclinical Pharmacokinetics
Preclinical studies in animal models, such as rats, have been instrumental in characterizing the pharmacokinetic profile of this compound glurate.
-
Animal Model: Male and female Sprague-Dawley rats are typically used.
-
Drug Administration: A single oral dose of [14C]-labeled this compound glurate is administered.[8]
-
Sample Collection: Blood, urine, and feces are collected at various time points over a period of up to 168 hours.[8]
-
Analysis: Plasma concentrations of this compound glurate and its metabolite, this compound, are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Radioactivity in excreta is measured to determine the route and extent of excretion.
-
Pharmacokinetic Parameters: Parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated.
The following table summarizes the key pharmacokinetic parameters of this compound glurate and this compound after a single oral dose in rats.
| Compound | Dose | Sex | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | t1/2 (h) | Reference(s) |
| This compound glurate | 2.4 mg/kg | Male | N/A | N/A | N/A | N/A | [8] |
| 2.4 mg/kg | Female | N/A | N/A | 2x higher than male | N/A | [8] | |
| This compound | 9.6 mg/kg (as glurate) | Male | N/A | N/A | N/A | 3.1 ± 0.3 | [4] |
| 9.6 mg/kg (as glurate) | Female | N/A | N/A | N/A | N/A | [4] |
Clinical Development: From this compound to this compound Glurate
Early Clinical Trials with this compound (AZD-0865)
Initial Phase II trials with this compound for reflux esophagitis did not demonstrate superiority over existing PPIs, which led to the discontinuation of its development by AstraZeneca.[4]
This compound Glurate: A New Lease on Life
Cinclus Pharma's development of this compound glurate aimed to improve the pharmacokinetic profile of this compound, potentially leading to a longer duration of action and improved efficacy.
The LEED (this compound glurate Erosive Esophagitis Dose Ranging) study was a randomized, double-blind, active-controlled trial.
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles [LA] grades A, B, C, or D).[9]
-
Study Design: A dose-ranging study comparing different doses of this compound glurate with a standard dose of a PPI (lansoprazole).[10]
-
Treatment: Patients were randomized to receive one of four doses of this compound glurate (25, 50, 75, or 100 mg twice daily) or lansoprazole (30 mg once daily) for 4 weeks.[10]
-
Primary Endpoint: The primary outcome was the rate of healing of erosive esophagitis at 4 weeks, as confirmed by endoscopy.[9]
-
Secondary Endpoints: These included symptom relief and safety.
-
Data Analysis: Healing rates were compared between the this compound glurate and lansoprazole groups.
The following diagram illustrates the typical workflow of a Phase II clinical trial for a new GERD treatment.
Caption: Workflow of the Phase II clinical trial for this compound glurate in erosive esophagitis.
The table below presents the 4-week healing rates from the Phase II LEED study.
| Treatment Group | Overall Healing Rate (ITT) | Healing Rate in LA Grade C/D | Reference(s) |
| This compound glurate (all doses) | 71.1% | N/A | [1][11] |
| Lansoprazole (30 mg QD) | 60.6% | 38% | [1][9][11] |
| Best this compound glurate dose | N/A | 89% | [9] |
Phase III Clinical Development
Following the positive results of the Phase II study, this compound glurate has progressed to Phase III clinical trials (HEEALING 1 and HEEALING 2) to further evaluate its efficacy and safety for the treatment of erosive esophagitis.[3]
-
Objective: To demonstrate the superiority of this compound glurate over lansoprazole in healing moderate to severe erosive esophagitis.[3]
-
Patient Population: Approximately 500 patients with moderate to severe erosive GERD (LA grade C/D).[3]
-
Treatment Arms:
-
Primary Endpoint: Healing of erosive esophagitis at 4 weeks.[3]
-
Secondary Endpoints: Healing and symptom relief for up to 8 weeks.[3]
The workflow for the Phase III trial is an expansion of the Phase II design, with a larger patient population and a focus on confirming efficacy for regulatory submission.
Caption: Workflow of the HEEALING 1 Phase III clinical trial for this compound glurate.
Conclusion and Future Directions
The journey of this compound, from its initial discovery as AZD-0865 to its redevelopment as the prodrug this compound glurate, exemplifies the iterative nature of drug development. As a potassium-competitive acid blocker, it represents a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action with the potential for more rapid and potent acid suppression compared to traditional PPIs. The ongoing Phase III clinical trials will be pivotal in establishing the clinical utility of this compound glurate and its potential to become a new standard of care for patients with severe erosive esophagitis. The data generated from these trials will be crucial for regulatory submissions and will ultimately determine the future role of this promising new agent in the therapeutic landscape.
References
- 1. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. attachment.news.eu.nasdaq.com [attachment.news.eu.nasdaq.com]
- 4. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 7. Absorption, distribution, metabolism and excretion of this compound glurate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Trial: Dose-Finding Study of this compound Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. storage.mfn.se [storage.mfn.se]
Linaprazan: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linaprazan (AZD-0865) is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes a summary of its binding affinity and inhibitory potency, pharmacokinetic profile, and a detailed methodology for a key in vitro assay. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of acid-suppressing therapies.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound belonging to the imidazopyridine class.[1][2] Its chemical structure is characterized by a central imidazo[1,2-a]pyridine core, substituted with a 2,6-dimethylphenyl)methylamino group at the 8-position and an N-(2-hydroxyethyl)carboxamide group at the 6-position.
Chemical Identifiers:
-
IUPAC Name: 8-[(2,6-Dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide[3]
-
CAS Number: 248919-64-4[3]
-
Molecular Formula: C₂₁H₂₆N₄O₂[3]
-
SMILES: CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO[4]
A prodrug, this compound glurate, has also been developed to improve the pharmacokinetic profile of this compound.[1]
Physicochemical Data for this compound:
| Property | Value | Source |
| Molecular Weight | 366.46 g/mol | [4] |
| pKa (predicted) | 12.05 ± 0.46 | |
| logP (computed) | 3.4 | |
| Solubility | Soluble in DMSO | [5] |
| Melting Point | Not available |
Mechanism of Action and Signaling Pathway
This compound is a potassium-competitive acid blocker (P-CAB) that targets the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in parietal cells.[1] Unlike proton pump inhibitors (PPIs), which form a covalent bond with the enzyme, this compound binds reversibly and competitively with potassium ions (K+) at the K+-binding site of the H+/K+-ATPase.[6] This ionic interaction inhibits the conformational change of the enzyme required for proton transport, thereby reducing gastric acid secretion.[6]
The signaling pathway for gastric acid secretion and the point of inhibition by this compound is depicted below.
Caption: Gastric acid secretion pathway and inhibition by this compound.
Potency and Binding Affinity
This compound demonstrates high potency in inhibiting gastric H+/K+-ATPase. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Ki).
| Parameter | Value | Species/System | Source |
| IC₅₀ | 40.21 nM (95% CI: 24.02–66.49 nM) | Hog gastric H+/K+-ATPase | [6] |
| IC₅₀ | 0.28 µM | Histamine-stimulated rabbit gastric glands | [5] |
| IC₅₀ | 0.26 µM | Dibutyryl-cAMP-stimulated rabbit gastric glands | [5] |
| Ki | 46 nM | Gastric H+/K+-ATPase | [5] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in preclinical and clinical studies, primarily through the administration of its prodrug, this compound glurate. Following oral administration, this compound glurate is rapidly absorbed and converted to its active metabolite, this compound.
Pharmacokinetic Parameters of this compound (from this compound Glurate administration in Rats):
| Parameter | Male Rats | Female Rats | Source |
| t₁/₂ (h) | 2.0 - 2.7 | 2.1 - 4.1 | [7] |
Clinical trials in healthy human subjects have been conducted to evaluate the pharmacokinetics, safety, and tolerability of single and repeated oral doses of this compound glurate.[8][9][10] These studies have shown dose-related pharmacokinetics and acid inhibition.[11]
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound on H+/K+-ATPase.
Objective: To determine the IC₅₀ value of this compound for the inhibition of H+/K+-ATPase activity.
Materials:
-
Isolated H+/K+-ATPase (e.g., from hog or rabbit gastric microsomes)
-
This compound
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
KCl
-
Tris-HCl buffer
-
Assay mixture for phosphate detection (e.g., containing ammonium molybdate and perchloric acid)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a suspension of H+/K+-ATPase in a suitable buffer (e.g., Tris-HCl).
-
Incubation:
-
In a series of microcentrifuge tubes, add the H+/K+-ATPase suspension.
-
Add varying concentrations of this compound to the tubes. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Initiation of Reaction:
-
To each tube, add a reaction mixture containing MgCl₂, KCl, and buffer.
-
Initiate the enzymatic reaction by adding ATP.
-
-
Termination of Reaction:
-
After a specific incubation time (e.g., 30 minutes) at 37°C, stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
-
Phosphate Detection:
-
Centrifuge the tubes to pellet precipitated protein.
-
Measure the amount of inorganic phosphate released from ATP hydrolysis in the supernatant using a colorimetric method (e.g., Fiske-Subbarow method) and a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Workflow for determining H+/K+-ATPase inhibition.
Conclusion
This compound is a well-characterized potassium-competitive acid blocker with a distinct mechanism of action compared to traditional proton pump inhibitors. Its reversible and competitive inhibition of the gastric H+/K+-ATPase offers a rapid onset of action for the control of gastric acid secretion. The development of its prodrug, this compound glurate, aims to further enhance its pharmacokinetic properties for clinical applications. This guide provides essential technical information on this compound to support ongoing research and development in the field of acid-related disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | C21H26N4O2 | CID 9951066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Study to Investigate the Pharmacokinetics and ECG Effects of this compound Glurate [ctv.veeva.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]
In vitro studies on Linaprazan's binding to the proton pump
An In-Depth Technical Guide to the In Vitro Binding of Linaprazan to the Gastric Proton Pump
Introduction
This compound is a member of the Potassium-Competitive Acid Blocker (P-CAB) class of drugs, designed to inhibit gastric acid secretion. Unlike traditional Proton Pump Inhibitors (PPIs), which form an irreversible covalent bond with the gastric hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase), this compound functions through a distinct mechanism. As a weak base, it accumulates in the highly acidic secretory canaliculi of gastric parietal cells.[1][2] Here, it is protonated and binds ionically and reversibly to the H+/K+-ATPase at or near the potassium (K+) binding site.[2][3][4] This competitive inhibition of the potassium ion's access to the pump effectively blocks the final step in the gastric acid secretion pathway, leading to a rapid and sustained elevation of intragastric pH.[5][6] This document provides a detailed technical overview of the in vitro studies characterizing the binding interaction between this compound and the proton pump.
Quantitative Data on this compound's Proton Pump Binding
The inhibitory potency of this compound and its prodrug, this compound glurate, has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) are key metrics for evaluating its efficacy at the molecular level. The data below is compiled from studies using isolated H+/K+-ATPase enzyme systems.
| Compound | Parameter | Value | Conditions / Assay | Source |
| This compound | IC₅₀ | 40.21 nM (95% CI: 24.02–66.49 nM) | H+/K+-ATPase Activity Assay (in the presence of K+) | [5][7] |
| IC₅₀ | 1.0 ± 0.2 µM | H+/K+-ATPase Activity Assay | [8] | |
| IC₅₀ | 0.28 µM | Acid formation in histamine-stimulated rabbit gastric glands | [8] | |
| IC₅₀ | 0.26 µM | Acid formation in dibutyryl cAMP-stimulated rabbit gastric glands | [8] | |
| Ki | 46 nM | H+/K+-ATPase Activity Assay (K+-competitive manner) | [8] | |
| Vonoprazan (Comparator) | IC₅₀ | 17.15 nM (95% CI: 10.81–26.87 nM) | H+/K+-ATPase Activity Assay (in the presence of K+) | [5][7] |
| This compound Glurate (X842) (Prodrug) | IC₅₀ | 436.20 nM (95% CI: 227.3–806.6 nM) | H+/K+-ATPase Activity Assay (in the presence of K+) | [5][7] |
Note: The prodrug, this compound glurate (X842), demonstrates significantly lower in vitro inhibitory activity because it requires in vivo enzymatic cleavage to be converted to the active metabolite, this compound.[5][7]
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This assay is fundamental for determining the inhibitory potency (IC₅₀) of compounds like this compound against the proton pump.
Objective: To measure the concentration-dependent inhibition of H+/K+-ATPase activity by this compound.
Materials:
-
Enzyme Source: Vesicles containing purified H+/K+-ATPase, typically isolated from porcine or rabbit gastric mucosa.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer at a physiological pH (e.g., pH 7.4), containing MgCl₂ and KCl.
-
Substrate: Adenosine triphosphate (ATP).
-
Detection Reagents: Reagents for quantifying inorganic phosphate (Pi) released from ATP hydrolysis (e.g., Malachite Green-based colorimetric reagents).
-
Instrumentation: A microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 620 nm).[9]
Methodology:
-
Preparation: A reaction mixture is prepared in the wells of a microplate. Each well contains the assay buffer, a fixed concentration of the H+/K+-ATPase enzyme preparation, and varying concentrations of this compound.
-
Control Wells:
-
Pre-incubation: The plate is pre-incubated at 37°C for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP to all wells.
-
Incubation: The plate is incubated at 37°C for a specific duration (e.g., 30 minutes) to allow for ATP hydrolysis.
-
Reaction Termination and Detection: The reaction is stopped by adding a detection reagent (e.g., Malachite Green solution). This reagent also reacts with the inorganic phosphate produced, leading to a color change.
-
Data Acquisition: The absorbance is measured using a microplate reader.[9] The amount of phosphate released is directly proportional to the enzyme's activity.
-
Data Analysis:
-
The background absorbance from the buffer control is subtracted from all other readings.
-
The percentage of inhibition for each this compound concentration is calculated relative to the enzyme control.
-
A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation using non-linear regression software, such as GraphPad Prism.[5][9]
-
Visualizations
Mechanism of Action Pathway
Caption: Mechanism of this compound action on the gastric parietal cell proton pump.
Experimental Workflow for H+/K+-ATPase Inhibition Assay
Caption: Workflow for the in vitro H+/K+-ATPase enzymatic inhibition assay.
Logical Relationship of this compound's Action
Caption: Logical flow from this compound's properties to its therapeutic effect.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPI vs PCAB | Treatments For Acid Reflux | Cinclus Pharma [cincluspharma.com]
- 3. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 4. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 6. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Early Phase Clinical Trial Results of Linaprazan Glurate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaprazan glurate (formerly known as X842) is a novel, next-generation potassium-competitive acid blocker (P-CAB) under development for the treatment of acid-related disorders, most notably gastroesophageal reflux disease (GERD). As a prodrug of this compound, it is designed to offer an improved pharmacokinetic profile, leading to more sustained and effective control of gastric acid secretion compared to its parent compound and traditional proton pump inhibitors (PPIs). This technical guide synthesizes the available data from early-phase clinical trials, providing a comprehensive overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound glurate.
Mechanism of Action
This compound glurate exerts its pharmacological effect through its active metabolite, this compound. This compound is a reversible inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the proton pump responsible for the final step in gastric acid secretion from parietal cells.[1][2] Unlike PPIs, which require acidic conversion to an active form and bind irreversibly to the proton pump, P-CABs like this compound competitively and reversibly block the potassium-binding site of the H+/K+-ATPase.[1][2] This distinct mechanism of action allows for a rapid onset of acid suppression and a more predictable and sustained effect.[1][2]
Signaling Pathway of Gastric Acid Secretion Inhibition
Caption: Mechanism of action of this compound on the H⁺/K⁺-ATPase proton pump.
In Vitro Pharmacology
In vitro studies have demonstrated the potassium-dependent inhibitory activity of this compound glurate and its active metabolite, this compound, on the H+/K+-ATPase.
| Compound | IC₅₀ (nM) | 95% Confidence Interval (nM) |
| Vonoprazan | 17.15 | 10.81–26.87 |
| This compound | 40.21 | 24.02–66.49 |
| This compound Glurate (X842) | 436.20 | 227.3–806.6 |
| Data from in vitro inhibition of H+/K+-ATPase activity.[1][2] |
Preclinical Pharmacokinetics
Animal studies, primarily in rats, have been crucial in elucidating the pharmacokinetic profile of this compound glurate and its conversion to this compound.
Experimental Protocol: Rat Pharmacokinetic Study
-
Subjects: Male and female Sprague-Dawley rats.
-
Administration: Single oral doses of this compound glurate (X842).
-
Sample Collection: Blood samples were collected at various time points post-dosing.
-
Analysis: Plasma concentrations of both this compound glurate and this compound were determined.
| Parameter | This compound Glurate (Prodrug) | This compound (Active Metabolite) |
| Cmax | Low and rapidly achieved | Higher and sustained |
| t₁/₂ (rats) | ~2-4 hours | Extended compared to direct administration of this compound |
| Summary of pharmacokinetic findings in rats.[1][2] |
Early Phase Human Clinical Trials
Phase I Studies in Healthy Volunteers
Multiple Phase I studies have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound glurate in healthy subjects.
-
Design: Open-label, randomized, parallel-group, single-center study.
-
Population: Healthy male and female subjects.
-
Intervention: Single and repeated oral doses of this compound glurate at different levels (e.g., 25 mg, 50 mg, 75 mg) administered once daily (QD) or twice daily (BID) for 14 days.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to measure plasma concentrations of this compound glurate and this compound.
-
Pharmacodynamic Assessment: Continuous 24-hour intragastric pH monitoring was performed at baseline, on Day 1, and on Day 14.
Presentations of Phase I data have highlighted the potent acid-suppressing effects of this compound glurate.[3]
| Dose Group | Time to pH > 4.0 | Percentage of Time with pH > 4.0 (Day 1) | Percentage of Time with pH > 5.0 (at full effect) |
| Two highest doses | Within 90 minutes | >90% | >80% |
| Data from a presentation at Digestive Disease Week 2025.[3] |
An optimized tablet formulation of this compound glurate has been developed for Phase III studies, which reportedly doubles the bioavailability compared to the formulation used in earlier trials.[3]
Phase II Dose-Finding Study in Patients with Erosive Esophagitis (LEED Study)
The LEED (this compound glurate Erosive Esophagitis Dose Ranging) study was a Phase II trial designed to evaluate the efficacy and safety of different doses of this compound glurate for the healing of erosive esophagitis (eGERD).
-
Design: A randomized, double-blind, active comparator-controlled, five-arm parallel-group study.[4]
-
Population: Patients with endoscopically confirmed eGERD (Los Angeles [LA] classification grades A, B, C, or D).[4]
-
Intervention: Four different dosing regimens of this compound glurate (25, 50, 75, or 100 mg twice daily) were compared to lansoprazole (30 mg once daily) over a four-week treatment period.[4]
-
Primary Endpoint: The rate of endoscopic healing of eGERD at four weeks.[5][6]
-
Pharmacokinetic Analysis: Blood samples were collected to determine plasma concentrations of this compound glurate and this compound.[4]
Caption: Workflow of the LEED Phase II dose-finding study.
This compound glurate demonstrated high rates of healing in patients with eGERD, particularly in those with more severe disease.
| Patient Population | This compound Glurate Dosing Group with Highest Healing Rate | Lansoprazole (30mg QD) |
| All Patients (ITT Analysis) | Mean healing rate of 80% | 69% |
| eGERD LA Grades A/B | 91% | 81% |
| eGERD LA Grades C/D | 89% | 38% |
| Topline results from the LEED Phase II study.[6][7][8] |
The safety profile of this compound glurate was comparable to that of lansoprazole.[7][8]
Conclusion
The early-phase clinical trial results for this compound glurate are promising, demonstrating a favorable pharmacokinetic and pharmacodynamic profile that translates into high healing rates for erosive esophagitis, especially in more severe cases. Its rapid onset of action and sustained acid suppression support its potential as a significant advancement in the management of acid-related disorders. Further data from ongoing and planned Phase III trials will be crucial to fully establish its clinical utility and safety in a broader patient population.
References
- 1. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 2. Investigate this compound Glurate/Linaprazan in Healthy Subjects [ctv.veeva.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. A Phase 1, Open Label, Randomized, Parallel-group, Single Center Study to Investigate Pharmacokinetics and Pharmacodynamics (Intragastric pH) of this compound Glurate/Linaprazan After Single and 14 Days'Repeated Oral Administration of this compound Glurate to Healthy Subjects - AdisInsight [adisinsight.springer.com]
- 5. LPO – Last Patient Out, from the Phase II study of this compound glurate [cincluspharma.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]
In-Depth Technical Guide: Molecular Interactions of Linaprazan with the K+-Binding Site of the Gastric H+,K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linaprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), this compound offers a distinct mechanism of action, directly targeting the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the K+-binding site of the H+,K+-ATPase. It includes a summary of quantitative binding data, detailed experimental protocols for assessing these interactions, and visualizations of the relevant pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel acid suppressive therapies.
Introduction: The Gastric Proton Pump and the Advent of P-CABs
The gastric H+,K+-ATPase is an integral membrane protein located in the apical membrane of parietal cells in the stomach lining. It actively transports H+ ions into the gastric lumen in exchange for K+ ions, a process powered by the hydrolysis of ATP. This pumping action is the final and critical step in gastric acid secretion.
For decades, proton pump inhibitors (PPIs) have been the standard of care for acid-related conditions. PPIs are prodrugs that require activation in the acidic environment of the parietal cell canaliculus and form a covalent, irreversible bond with cysteine residues on the luminal surface of the H+,K+-ATPase. In contrast, Potassium-Competitive Acid Blockers (P-CABs), such as this compound, are a newer class of drugs that act via a different mechanism. P-CABs are weak bases that accumulate in the acidic canaliculus and bind reversibly and competitively to the K+-binding site of the enzyme, effectively blocking the proton pump's activity.[1][2][3] This distinct mechanism of action contributes to a more rapid onset of acid suppression compared to PPIs.[1]
This compound glurate (X842) is a prodrug of this compound designed to have an improved pharmacokinetic profile, offering the potential for sustained acid control.[3]
Quantitative Data on this compound's Interaction with H+,K+-ATPase
The inhibitory potency of this compound and its prodrug has been quantified through in vitro H+,K+-ATPase inhibition assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of these compounds.
| Compound | IC50 (nM) | 95% Confidence Interval (nM) | Condition | Reference |
| This compound | 40.21 | 24.02–66.49 | In the presence of K+ | [3] |
| This compound Glurate (X842) | 436.20 | 227.3–806.6 | In the presence of K+ | [3] |
| Vonoprazan | 17.15 | 10.81–26.87 | In the presence of K+ | [3] |
Note: The inhibitory activity of this compound is dependent on the presence of potassium ions, highlighting its competitive nature at the K+-binding site. No significant inhibition is observed in the absence of K+.[3]
Experimental Protocols
In Vitro H+,K+-ATPase Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of compounds like this compound on the gastric H+,K+-ATPase. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the enzyme.
3.1.1. Materials and Reagents
-
H+,K+-ATPase enriched microsomes (prepared from sources such as hog or rabbit gastric mucosa)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
ATP solution: 2 mM in Tris buffer
-
MgCl2 solution: 2 mM
-
KCl solution: 10 mM
-
This compound (or other test compounds) at various concentrations
-
Omeprazole (as a standard PPI control)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
3.1.2. Procedure
-
Enzyme Preparation: Thaw the H+,K+-ATPase enriched microsomes on ice.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixtures. For each reaction, combine:
-
0.1 mL of H+,K+-ATPase microsomes
-
0.1 mL of the test compound (this compound) at the desired concentration or vehicle control.
-
Pre-incubate the enzyme with the test compound for 60 minutes at 37°C.[4]
-
-
Initiation of Reaction: To start the enzymatic reaction, add the following to each well:
-
0.2 mL of 20 mM Tris-HCl, pH 7.4
-
0.2 mL of 2 mM MgCl2
-
0.2 mL of 10 mM KCl
-
0.2 mL of 2 mM ATP[4]
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.[4]
-
Termination of Reaction: Stop the reaction by adding 1.0 mL of ice-cold 10% TCA to each well.[4]
-
Phosphate Detection:
-
Centrifuge the plate at 2000 x g for 10 minutes to pellet any precipitate.[4]
-
Transfer the supernatant to a new microplate.
-
Add the phosphate detection reagent according to the manufacturer's instructions.
-
Allow the color to develop.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 660 nm for Malachite Green-based assays) using a microplate reader.[4]
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each sample.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Structural Analysis via Cryo-Electron Microscopy (Cryo-EM)
While a specific cryo-EM structure of this compound bound to H+,K+-ATPase is not publicly available, the general methodology for studying P-CABs with this technique is outlined below, based on studies of similar compounds.
3.2.1. Sample Preparation
-
Purification of H+,K+-ATPase: The enzyme is purified from gastric microsomes.
-
Complex Formation: The purified H+,K+-ATPase is incubated with a molar excess of this compound.
-
Vitrification: The protein-ligand complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
3.2.2. Data Collection
-
Cryo-EM data is collected on a high-end transmission electron microscope equipped with a direct electron detector.
-
A large number of images (micrographs) of the vitrified particles are recorded.
3.2.3. Image Processing and 3D Reconstruction
-
Particle Picking: Individual particle images are selected from the micrographs.
-
2D Classification: The particle images are aligned and classified to remove noise and select for high-quality particles.
-
3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to reconstruct a high-resolution 3D density map of the H+,K+-ATPase-Linaprazan complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to produce the final structure.
Molecular Interactions and Binding Site
Based on homology models and structural studies of other P-CABs, this compound is predicted to bind within a luminal cavity of the H+,K+-ATPase, which is formed by transmembrane helices. This binding site is in close proximity to the K+ binding site, consistent with its competitive mechanism of inhibition.
Site-directed mutagenesis studies have identified several key amino acid residues within the transmembrane domain of the H+,K+-ATPase that are crucial for the binding of both K+ and P-CABs. These residues are likely to be involved in the interaction with this compound.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound's inhibitory action on the gastric proton pump.
Experimental Workflow: In Vitro H+,K+-ATPase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship: Competitive Inhibition at the K+-Binding Site
Caption: Competitive binding of this compound and K+ to the H+,K+-ATPase.
Conclusion
This compound represents a significant development in acid suppression therapy due to its distinct, potassium-competitive mechanism of action on the gastric H+,K+-ATPase. Its reversible and potent inhibition of the proton pump offers a rapid onset of action. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this compound and other P-CABs. Further structural studies on the this compound-H+,K+-ATPase complex will provide more precise insights into its binding interactions and pave the way for the rational design of next-generation acid suppressants.
References
- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for Assessing Linaprazan Efficacy in Animal Models of GERD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in more severe cases, erosive esophagitis. Linaprazan is a potassium-competitive acid blocker (P-CAB), a novel class of drugs that inhibit gastric acid secretion. Unlike proton pump inhibitors (PPIs), this compound offers a rapid onset of action and reversible binding to the H+/K+ ATPase, the proton pump of the gastric parietal cell.[1][2] this compound glurate (also known as X842) is a prodrug of this compound designed to have a longer biological half-life.[3] This document provides a detailed protocol for assessing the efficacy of this compound and its prodrugs in a well-established animal model of GERD.
Mechanism of Action of this compound
This compound competitively blocks the potassium-binding site of the H+/K+ ATPase in gastric parietal cells.[1] This reversible inhibition prevents the final step in gastric acid secretion, leading to a rapid and potent reduction in intragastric acidity. The prodrug, this compound glurate, is rapidly absorbed and converted to its active form, this compound, ensuring sustained therapeutic concentrations.[4][5]
Experimental Protocol: Pylorus Ligation-Induced GERD Model in Rats
This protocol describes the induction of GERD in rats via pylorus ligation to evaluate the efficacy of this compound in reducing gastric acid secretion and protecting against esophageal damage.
Materials
-
Male Wistar rats (200-250g)
-
This compound glurate (X842) or this compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
pH meter
-
Tubes for gastric content collection
-
Dissecting microscope or magnifying lens
Experimental Workflow
Procedure
-
Animal Preparation: Acclimatize male Wistar rats for at least one week. Fast the animals for 24 hours before the experiment, with free access to water.[6][7]
-
Drug Administration:
-
Divide the rats into the following groups (n=6-8 per group):
-
Administer the test compounds or vehicle orally one hour before the surgical procedure.
-
-
Pylorus Ligation Surgery:
-
Anesthetize the rats (e.g., ketamine 80 mg/kg and xylazine 10 mg/kg, intraperitoneally).
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach using a silk suture.[6][8] Ensure the ligation is tight enough to prevent gastric emptying without damaging the blood vessels.
-
Suture the abdominal wall.
-
-
GERD Induction and Sample Collection:
-
Allow the animals to recover from anesthesia. The ligation will cause the accumulation of gastric secretions, leading to reflux into the esophagus.
-
After 4 hours, euthanize the animals by CO2 inhalation.[6]
-
Carefully dissect and remove the esophagus and stomach.
-
Collect the gastric contents into a graduated centrifuge tube.
-
-
Measurement of Gastric Parameters:
-
Evaluation of Esophageal Lesions:
-
Open the esophagus longitudinally and gently rinse with saline.
-
Examine the esophageal mucosa for lesions under a dissecting microscope.
-
Score the severity of esophagitis based on a standardized scoring system (see Table 2).
-
Data Presentation
Summarize the quantitative data in the following tables for clear comparison between the treatment groups.
Table 1: Effect of this compound Glurate on Gastric Secretion in Pylorus-Ligated Rats
| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) | Gastric pH | Total Acidity (mEq/L/4h) |
| Sham + Vehicle | - | |||
| PL + Vehicle | - | |||
| PL + this compound glurate | 0.5 | |||
| PL + this compound glurate | 1.0 | |||
| PL + this compound glurate | 2.0 | |||
| PL + Positive Control | - | |||
| PL: Pylorus Ligation. Data are presented as mean ± SEM. |
Table 2: Esophagitis Scoring in Pylorus-Ligated Rats Treated with this compound Glurate
| Treatment Group | Dose (mg/kg) | Esophagitis Score | % Inhibition of Lesions |
| Sham + Vehicle | - | ||
| PL + Vehicle | - | ||
| PL + this compound glurate | 0.5 | ||
| PL + this compound glurate | 1.0 | ||
| PL + this compound glurate | 2.0 | ||
| PL + Positive Control | - | ||
| PL: Pylorus Ligation. Data are presented as mean ± SEM. |
Esophagitis Scoring Criteria
The macroscopic evaluation of esophageal lesions can be performed using a scoring system adapted from established classifications.
Table 3: Macroscopic Esophagitis Scoring Criteria
| Score | Description of Lesions |
| 0 | No visible lesions. |
| 1 | Mild hyperemia or one or two small, scattered erosions. |
| 2 | Moderate hyperemia, multiple erosions, or a few linear ulcers. |
| 3 | Severe hyperemia, extensive erosions, and multiple linear ulcers. |
| 4 | Confluent and extensive ulcerations covering a large area of the esophagus. |
| This scoring system can be adapted based on the Los Angeles Classification for human esophagitis.[11] |
Expected Results
Treatment with this compound glurate is expected to produce a dose-dependent decrease in gastric volume and total acidity, along with a significant increase in gastric pH compared to the vehicle-treated pylorus-ligated group.[4][5] Consequently, a dose-dependent reduction in the esophagitis score and a higher percentage of lesion inhibition are anticipated, demonstrating the protective effect of this compound against acid-induced esophageal damage.
Conclusion
The pylorus ligation model in rats is a robust and reproducible method for evaluating the efficacy of anti-GERD agents like this compound. This protocol provides a comprehensive framework for assessing the pharmacodynamic effects of this compound on gastric acid secretion and its therapeutic potential in mitigating esophageal damage. The presented data tables and scoring systems will facilitate a clear and standardized evaluation of the compound's efficacy.
References
- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison and evaluation of acid reflux esophagitis animal models [imrpress.com]
- 3. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 4. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 5. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 8. Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karolinum.cz [karolinum.cz]
- 10. Gastric acid response to acute exposure to hypergravity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reflux Esophagitis: Los Angeles Classification – Endoscopy Campus [endoscopy-campus.com]
Application Notes and Protocols: Assaying H+/K+-ATPase Inhibition by Linaprazan in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric acid secretion is primarily mediated by the H+/K+-ATPase, also known as the proton pump, located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme is the final step in the pathway of gastric acid secretion, making it a key target for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Linaprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits the H+/K+-ATPase by competing with potassium ions (K+), thereby reducing gastric acid production.[3][4][5] Unlike proton pump inhibitors (PPIs), which bind covalently and irreversibly, this compound's ionic binding allows for a rapid onset of action.[4] This document provides detailed protocols for the in vitro assessment of H+/K+-ATPase inhibition by this compound.
Mechanism of Action of this compound
This compound is a weak base that, after oral administration, concentrates in the acidic environment of the parietal cell canaliculi.[3][5] In this acidic space, it becomes protonated and binds competitively and reversibly to the potassium-binding site of the H+/K+-ATPase.[3][4] This binding prevents the exchange of cytoplasmic hydronium ions (H3O+) for extracellular potassium ions (K+), which is the final step in gastric acid secretion.[1][2] The inhibitory effect of this compound is dependent on the presence of potassium.[6]
Quantitative Data: In Vitro Inhibition of H+/K+-ATPase
The inhibitory potency of this compound and its prodrug, this compound glurate, has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of an inhibitor.
| Compound | IC50 Value | Assay Conditions | Source |
| This compound (AZD0865) | 1.0 ± 0.2 μM | K+ competitive binding | [7][8] |
| This compound | 40.21 nM (95% CI 24.02–66.49 nM) | Inhibition of H+/K+-ATPase activity in the presence of K+ | [6] |
| This compound glurate (X842) | 436.20 nM (95% CI 227.3–806.6 nM) | Inhibition of H+/K+-ATPase activity in the presence of K+ | [6][9] |
| This compound (AZD0865) | 0.28 μM | Inhibition of acid formation in rabbit gastric glands (histamine-stimulated) | [7] |
| This compound (AZD0865) | 0.26 μM | Inhibition of acid formation in rabbit gastric glands (dibutyryl cAMP-stimulated) | [7] |
Signaling Pathway for Gastric Acid Secretion
The regulation of gastric acid secretion by parietal cells is a complex process involving endocrine, paracrine, and neural pathways. The primary stimulators are gastrin, histamine, and acetylcholine, which ultimately lead to the activation and translocation of the H+/K+-ATPase to the apical membrane of the parietal cell.
Caption: Signaling pathways regulating gastric acid secretion and the point of inhibition by this compound.
Experimental Protocols
Preparation of H+/K+-ATPase Enriched Microsomes from Rabbit Gastric Mucosa
This protocol describes the isolation of H+/K+-ATPase enriched microsomes, which will serve as the enzyme source for the inhibition assay.
Materials:
-
Freshly excised rabbit stomach
-
Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4
-
Gradient Buffer A: 37% (w/v) Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Gradient Buffer B: 10% (w/v) Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Euthanize a rabbit and immediately excise the stomach.
-
Open the stomach along the lesser curvature and wash the mucosal surface with ice-cold saline to remove food debris.
-
Gently scrape the gastric mucosa from the underlying muscle layer using a glass slide.
-
Homogenize the mucosal scrapings in ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in Resuspension Buffer.
-
Layer the resuspended microsomes onto a discontinuous sucrose gradient (37% and 10% sucrose solutions).
-
Centrifuge at 150,000 x g for 2 hours at 4°C.
-
The H+/K+-ATPase enriched vesicles will be located at the interface of the 10% and 37% sucrose layers.
-
Carefully collect the vesicle fraction, dilute with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration using the Bradford assay, and store at -80°C in small aliquots.
In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the activity of the H+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibition by this compound is determined by comparing the enzyme activity in the presence and absence of the compound.
Materials:
-
H+/K+-ATPase enriched microsomes (prepared as in Protocol 1)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2
-
ATP solution: 2 mM ATP in Assay Buffer
-
KCl solution: 20 mM KCl in Assay Buffer
-
Malachite Green Reagent (see preparation below)
-
Phosphate Standard Solution (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Preparation of Malachite Green Reagent:
-
Solution A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Mix Solution A and Solution B in a 3:1 ratio.
-
Add Tween-20 to a final concentration of 0.01% (v/v). This reagent should be prepared fresh.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (DMSO in Assay Buffer) and a positive control (e.g., omeprazole).
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of the appropriate this compound dilution or control.
-
20 µL of H+/K+-ATPase enriched microsomes (final concentration ~5-10 µ g/well ).
-
-
Pre-incubate the plate at 37°C for 30 minutes.
-
To initiate the reaction, add 20 µL of a pre-warmed mixture of ATP and KCl solutions (final concentrations: 2 mM ATP, 10 mM KCl).
-
Incubate the plate at 37°C for 30 minutes.
-
To stop the reaction, add 50 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Prepare a standard curve using the Phosphate Standard Solution to determine the concentration of Pi released.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow of the H+/K+-ATPase inhibition assay and the logical relationship between the assay components.
Caption: Experimental workflow for the H+/K+-ATPase inhibition assay.
Caption: Logical relationship of components in the H+/K+-ATPase inhibition assay.
References
- 1. Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. teachmeanatomy.info [teachmeanatomy.info]
- 6. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified method for inorganic phosphate determination and its application for phosphate analysis in enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parietal cell - Wikipedia [en.wikipedia.org]
- 9. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trials of Linaprazan Glurate in Erosive Esophagitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting clinical trials for Linaprazan glurate, a novel Potassium-Competitive Acid Blocker (P-CAB), for the treatment of erosive esophagitis (EE). The protocols are based on available clinical trial data and recent FDA draft guidance for EE drug development.
Introduction to this compound Glurate and Erosive Esophagitis
Erosive esophagitis (EE) is a condition characterized by inflammation and erosion of the esophageal mucosa, primarily caused by the reflux of stomach acid.[1] this compound glurate is a prodrug of this compound, a P-CAB that inhibits gastric acid secretion.[2][3] P-CABs work by competitively blocking the potassium-binding site of the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) proton pump, the final step in gastric acid production.[3][4][5] This mechanism of action is distinct from proton pump inhibitors (PPIs) and offers the potential for a more rapid onset of action and sustained acid suppression.[2][4][5] this compound glurate is designed to have a longer plasma residence time than its active metabolite, this compound, aiming for improved efficacy in patients with moderate to severe erosive GERD.[2]
Preclinical and Clinical Data Summary
Pharmacokinetics and Pharmacodynamics
This compound glurate is rapidly absorbed and converted to its active metabolite, this compound.[4][6] This prodrug formulation results in a lower peak concentration (Cmax) and a longer half-life (t1/2) of this compound, which may contribute to a more sustained inhibition of gastric acid secretion over a 24-hour period.[4][5] Studies have shown that this compound glurate provides potent, dose-dependent inhibition of gastric acid secretion with a fast onset of action.[4][7]
Clinical Efficacy and Safety
A Phase 2, randomized, double-blind, dose-finding study compared different doses of this compound glurate (25, 50, 75, or 100 mg twice daily) with lansoprazole (30 mg once daily) for 4 weeks in patients with EE.[8][9] The key findings from this study are summarized in the tables below.
Data Presentation
Table 1: Patient Demographics and Baseline Characteristics (Illustrative)
| Characteristic | This compound Glurate (All Doses, N=133) | Lansoprazole (30 mg, N=29) |
| Age (Mean ± SD) | 55.2 ± 12.8 | 56.1 ± 11.5 |
| Gender (Male, %) | 65.4% | 69.0% |
| Los Angeles (LA) Grade C/D (%) | 39.8% | 27.6% |
| Partial PPI Responders (LA Grade A/B) (%) | 60.2% | 72.4% |
Table 2: Endoscopic Healing Rates at Week 4
| Analysis Population | This compound Glurate (All Doses) | Lansoprazole (30 mg) |
| Intention-to-Treat (ITT) | 71.1%[8][9] | 60.6%[8][9] |
| Per-Protocol (PP) | 80.9%[8][9] | 59.1%[8][9] |
Table 3: Healing Rates in Patient Subgroups at Week 4 (Full Analysis Set)
| Patient Subgroup | This compound Glurate (All Doses) | Lansoprazole (30 mg) | p-value |
| LA Grade C/D | 73.6%[10] | 37.5%[10] | 0.04[10] |
| LA Grade A/B with Partial PPI Response | 83.8%[10] | 81.0%[10] | NS |
Table 4: Adverse Events (Illustrative)
| Adverse Event | This compound Glurate (All Doses) | Lansoprazole (30 mg) |
| Any Adverse Event | 35% | 38% |
| Headache | 5% | 7% |
| Diarrhea | 3% | 4% |
| Nausea | 2% | 3% |
Experimental Protocols for a Phase 3 Clinical Trial
This protocol is designed as a randomized, double-blind, active-comparator controlled trial to evaluate the efficacy and safety of this compound glurate for the healing of erosive esophagitis, in line with FDA draft guidance.[11][12][13]
Study Objectives
-
Primary Objective: To demonstrate the non-inferiority (and subsequently superiority) of this compound glurate compared to a standard dose of an approved PPI (e.g., lansoprazole) in the healing of all grades of erosive esophagitis at Week 8.
-
Secondary Objectives:
-
To evaluate the efficacy of this compound glurate in healing severe EE (LA Grades C and D).
-
To assess the speed of healing at an earlier time point (e.g., Week 2 or 4).
-
To evaluate the effect of this compound glurate on heartburn and other GERD-related symptoms.
-
To assess the safety and tolerability of this compound glurate.
-
Patient Population
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Active Helicobacter pylori infection or treatment for H. pylori within the last 30 days.[1][14]
-
Recent use of antibiotics or bismuth-containing medications.[14]
-
History of esophageal surgery or conditions that could interfere with the evaluation of the esophagus.
-
Use of other acid-reducing medications, other than protocol-specified rescue medication.[1]
-
Study Design and Treatment
-
Design: A multicenter, randomized, double-blind, parallel-group, active-controlled study.
-
Randomization: Patients will be randomized in a 1:1 ratio to receive either this compound glurate or the active comparator.
-
Treatment Arms:
-
Treatment Duration: 8 weeks.[15]
Efficacy and Safety Assessments
-
Endoscopy: Performed at baseline and at Week 4 and/or 8.[15] The primary efficacy endpoint is the complete healing of EE, defined as the absence of erosions (LA Grade 0).[1]
-
Symptom Assessment: Daily diaries to record the severity and frequency of heartburn and other GERD symptoms.
-
Safety Monitoring: Collection of adverse events, vital signs, physical examinations, and clinical laboratory tests (hematology, chemistry, and urinalysis) at each study visit.[15]
-
Pharmacokinetic Sampling: Blood samples will be collected to determine the plasma concentrations of this compound glurate and its active metabolite.[15]
Statistical Analysis
-
The primary efficacy analysis will be performed on the intention-to-treat (ITT) population.
-
Non-inferiority will be assessed by comparing the two-sided 95% confidence interval for the difference in healing rates to a pre-specified non-inferiority margin.
-
If non-inferiority is established, a test for superiority will be performed.
-
Secondary endpoints and safety data will be analyzed using appropriate statistical methods.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the gastric proton pump.
Experimental Workflow
Caption: Phase 3 clinical trial workflow for this compound glurate.
Logical Relationships
Caption: Patient stratification logic for the clinical trial.
References
- 1. FDA issues draft guidances targeting GERD-related conditions | RAPS [raps.org]
- 2. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 5. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cinclus Pharmas presents positive data on this compound glurate at international scientific conference - Inderes [inderes.dk]
- 8. Clinical Trial: Dose-Finding Study of this compound Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound GLURATE IS HIGHLY EFFECTIVE IN TREATING MODERATE TO SEVERE EROSIVE ESOPHAGITIS: A DOUBLE-BLIND, RANDOMIZED, DOSE FINDING STUDY - Digestive Disease Week [ddw.digitellinc.com]
- 11. Federal Register :: Erosive Esophagitis: Developing Drugs for Treatment; Draft Guidance for Industry; Availability [federalregister.gov]
- 12. Erosive Esophagitis: Developing Drugs for Treatment | FDA [fda.gov]
- 13. fda.complianceexpert.com [fda.complianceexpert.com]
- 14. This compound Glurate vs Lansoprazole for Acid Reflux · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes: Linaprazan as a Tool Compound for Gastric Acid Secretion Research
Introduction
Linaprazan is a potent and selective potassium-competitive acid blocker (P-CAB) used in research to investigate the mechanisms of gastric acid secretion. Unlike proton pump inhibitors (PPIs) which bind covalently and irreversibly to the gastric H+/K+-ATPase (the proton pump), this compound binds reversibly and competitively with potassium ions (K+) at the pump's K+-binding site. This distinct mechanism of action, characterized by a rapid onset and a dose-dependent, sustained inhibition of acid secretion, makes this compound an invaluable tool for studying the physiology and pharmacology of the proton pump.
This compound glurate (also known as X842) is a prodrug of this compound designed to improve its pharmacokinetic profile, offering a lower maximum concentration (Cmax) and a longer half-life (t1/2) compared to the parent compound. Upon administration, this compound glurate is rapidly converted to its active form, this compound, through enzymatic cleavage. This provides researchers with a compound that has both a fast onset and a long duration of action for in vivo studies.
Mechanism of Action
Gastric acid secretion is the final step in a process regulated by various stimuli, culminating in the activation of the H+/K+-ATPase in parietal cells. This enzyme actively transports hydrogen ions (H+) into the gastric lumen in exchange for K+ ions. This compound exerts its inhibitory effect by competing with K+ for binding to the luminal-facing side of the H+/K+-ATPase. By blocking the potassium-binding site, this compound prevents the conformational change required for proton translocation, thus inhibiting acid secretion. This inhibition is reversible and occurs in the absence of acid activation, a key difference from PPIs.
Application Notes and Protocols for the Formulation Development of Linaprazan Glurate for Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaprazan glurate is a novel, orally administered prodrug of this compound, a potent and reversible potassium-competitive acid blocker (P-CAB).[1][2] It is under development for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.[3][4] As a P-CAB, this compound glurate competitively inhibits the gastric hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) proton pump, the final step in the gastric acid secretion pathway.[5] This mechanism allows for a rapid onset of action and sustained acid suppression.[1][6]
The development of a stable, bioavailable oral solid dosage form is critical for the clinical success of this compound glurate. These application notes provide a comprehensive overview of the key considerations and experimental protocols for the formulation development of this compound glurate tablets.
Physicochemical Properties of this compound Glurate
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to designing a robust dosage form.
| Property | Value | Reference |
| Molecular Formula | C26H32N4O5 | [7] |
| Molecular Weight | 480.56 g/mol | [7] |
| Appearance | White to off-white powder | N/A |
| Solubility | - ≥ 1.25 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in saline) - 12.5 mg/mL in DMSO (with heating) | [7][8] |
| pKa | Not publicly available | N/A |
| LogP | Not publicly available | N/A |
| Crystalline Forms | The hydrochloride salt exists in various polymorphic forms (e.g., Form 1 and Form 2) with enhanced solubility and stability compared to the free base. | [5] |
Note: Some physicochemical properties are not publicly available and would need to be determined experimentally.
Hypothetical Oral Tablet Formulation
While the exact composition of the marketed formulation of this compound glurate is proprietary, a representative immediate-release tablet formulation can be designed based on patent literature, which suggests the use of common pharmaceutical excipients.[5] The following table outlines a hypothetical 100 mg this compound glurate tablet formulation.
| Component | Function | Concentration per Tablet (mg) | Concentration (% w/w) |
| This compound Glurate HCl | Active Pharmaceutical Ingredient | 100.0 | 25.0 |
| Microcrystalline Cellulose (e.g., Avicel® PH 102) | Filler/Binder | 200.0 | 50.0 |
| Croscarmellose Sodium | Disintegrant | 20.0 | 5.0 |
| Sodium Lauryl Sulfate | Surfactant/Wetting Agent | 4.0 | 1.0 |
| Povidone K30 | Binder | 12.0 | 3.0 |
| Colloidal Silicon Dioxide | Glidant | 2.0 | 0.5 |
| Magnesium Stearate | Lubricant | 4.0 | 1.0 |
| Opadry® (or similar) | Film Coating | 12.0 | 3.0 |
| Total Weight | 400.0 | 100.0 |
Experimental Protocols
Solubility Studies
Objective: To determine the equilibrium solubility of this compound glurate in various aqueous media to understand its dissolution behavior in the gastrointestinal tract.
Methodology:
-
Prepare buffers at pH 1.2 (simulated gastric fluid, SGF), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid, SIF).
-
Add an excess amount of this compound glurate to a known volume of each medium in sealed containers.
-
Agitate the samples at 37°C for 24 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of this compound glurate in the filtrate using a validated stability-indicating HPLC method.
-
Perform the experiment in triplicate for each medium.
Hypothetical Solubility Data:
| Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 0.5 |
| Acetate Buffer | 4.5 | 37 | 0.1 |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | < 0.01 |
Dissolution Testing
Objective: To evaluate the in vitro release profile of this compound glurate from the tablet formulation to ensure batch-to-batch consistency and predict in vivo performance.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2).
-
Paddle Speed: 50 RPM.
-
Temperature: 37 ± 0.5°C.
-
Sampling Timepoints: 5, 10, 15, 30, 45, and 60 minutes.
-
Procedure:
-
Place one tablet in each of the six dissolution vessels.
-
Withdraw samples at the specified time points.
-
Filter the samples immediately.
-
Analyze the amount of dissolved this compound glurate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Hypothetical Dissolution Profile:
| Time (minutes) | % Drug Released (Mean) | % RSD |
| 5 | 45 | 4.2 |
| 10 | 75 | 3.5 |
| 15 | 88 | 2.8 |
| 30 | 95 | 2.1 |
| 45 | 98 | 1.9 |
| 60 | 99 | 1.5 |
Stability Studies
Objective: To assess the stability of the this compound glurate tablet formulation under various environmental conditions to determine the shelf-life and appropriate storage conditions.
Methodology:
-
Packaging: Package the tablets in the proposed commercial packaging (e.g., HDPE bottles with desiccant or blister packs).
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Timepoints:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Analytical Tests:
-
Appearance (color, shape, markings)
-
Assay (for this compound glurate content)
-
Related Substances (degradation products)
-
Dissolution
-
Hardness
-
Friability
-
Water Content
-
Hypothetical Stability Data (Accelerated Conditions):
| Test | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White, biconvex, film-coated tablet | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 95.0 - 105.0 | 100.2 | 99.8 | 99.5 | 98.9 |
| Total Impurities (%) | NMT 1.0 | 0.15 | 0.20 | 0.28 | 0.45 |
| Dissolution (%) (at 30 min) | NLT 80 | 95 | 94 | 93 | 91 |
Visualizations
Caption: Mechanism of action of this compound Glurate.
Caption: Oral solid dosage form development workflow.
References
- 1. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound glurate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound glurate - Cinclus Pharma/Jiangsu Sinorda Biomedicine - AdisInsight [adisinsight.springer.com]
- 5. US20240067644A1 - Polymorphs of the hydrochloride salt of this compound glurate - Google Patents [patents.google.com]
- 6. glpbio.com [glpbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Imaging of Linaprazan Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the target engagement of Linaprazan, a potassium-competitive acid blocker (P-CAB), in vivo. This compound is a reversible inhibitor of the gastric H+,K+-ATPase, also known as the proton pump, a key enzyme in gastric acid secretion.[1][2][3][4] In vivo imaging techniques are crucial for non-invasively quantifying the interaction of this compound with its target, providing valuable insights into its pharmacodynamics and aiding in the optimization of dosing regimens in preclinical and clinical drug development.
Introduction to this compound and its Target
This compound, and its prodrug this compound glurate (X842), represent a class of drugs that competitively inhibit the binding of potassium ions (K+) to the H+,K+-ATPase.[3][4] This enzyme is a P-type ATPase located in the parietal cells of the gastric mucosa and is the final step in the secretion of gastric acid.[5] Unlike proton pump inhibitors (PPIs) that bind irreversibly, this compound's reversible binding allows for a rapid onset of action and a dose-dependent control of acid secretion.[1][2]
The H+,K+-ATPase consists of a catalytic α-subunit and a stabilizing β-subunit.[5][6] The enzyme cycles between two main conformational states, E1 and E2, to transport H+ ions out of the parietal cell in exchange for K+ ions from the gastric lumen.[6][7] this compound is believed to bind to the luminal side of the enzyme, near the K+ binding site, thereby blocking the ion exchange and subsequent acid secretion.[3][4]
In Vivo Imaging Modalities for Target Engagement
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the quantification of drug-target interactions in living subjects. By using a radiolabeled ligand that specifically binds to the target of interest, PET can measure target density and receptor occupancy. For this compound, a PET study would ideally involve a radiolabeled analog of a P-CAB to visualize and quantify the engagement of H+,K+-ATPase in the stomach.
Quantitative Whole-Body Autoradiography (QWBA) is an ex vivo imaging technique that provides high-resolution images of the distribution of a radiolabeled drug throughout the entire body of an animal subject. QWBA is invaluable for determining the concentration of the drug in various tissues and organs, including the stomach, and can complement PET studies by providing detailed spatial distribution information at a microscopic level.[6][8]
Data Presentation: Quantitative Analysis of this compound and Competitors
The following table summarizes the in vitro inhibitory potency of this compound and its prodrug, X842, against H+,K+-ATPase, in comparison to another P-CAB, Vonoprazan. This data is crucial for understanding the relative affinity of these compounds for the target enzyme.
| Compound | Target | Assay Condition | IC50 (nM) | 95% Confidence Interval (nM) | Reference |
| This compound | H+,K+-ATPase | In the presence of K+ | 40.21 | 24.02–66.49 | [1][2][3][4] |
| This compound glurate (X842) | H+,K+-ATPase | In the presence of K+ | 436.20 | 227.3–806.6 | [1][2][3][4] |
| Vonoprazan | H+,K+-ATPase | In the presence of K+ | 17.15 | 10.81–26.87 | [1][2][3][4] |
Note: In vivo target engagement data for this compound, such as percentage of receptor occupancy at different doses, is not yet publicly available. The data presented here is from in vitro studies.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: H+,K+-ATPase signaling pathway and this compound's mechanism of action.
Caption: Proposed workflow for a PET-based this compound target engagement study.
Caption: Workflow for a QWBA study to determine this compound distribution.
Experimental Protocols
Protocol 1: Proposed In Vivo PET Imaging for H+,K+-ATPase Target Occupancy
This protocol is a hypothetical model based on general principles of PET target engagement studies, as a specific, validated radioligand for H+,K+-ATPase is not yet widely established for this purpose. A radiolabeled analog of a P-CAB, for instance, a carbon-11 labeled version of a compound like SCH28080, is proposed as a hypothetical radiotracer.
1. Materials and Reagents:
-
Preclinical PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Animal monitoring system (respiration, temperature)
-
Hypothetical Radioligand: e.g., [11C]SCH28080 analog with high affinity for H+,K+-ATPase
-
This compound at various concentrations
-
Vehicle solution for this compound
-
Saline solution
-
Animal model: e.g., Male Sprague-Dawley rats (200-250 g)
2. Animal Preparation:
-
Fast animals for 12-16 hours prior to the scan to ensure a standardized gastric environment, but allow free access to water.
-
Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the tail vein for intravenous injections.
-
Position the animal on the scanner bed with the gastric region in the field of view.
3. PET Imaging Procedure:
-
Baseline Scan (Optional):
-
Administer a bolus injection of the radioligand (e.g., 10-20 MBq) via the tail vein.
-
Perform a dynamic PET scan for 60-90 minutes.
-
-
Target Occupancy Scan:
-
Administer this compound or vehicle intravenously or orally at a predetermined time before the radioligand injection (e.g., 30-60 minutes).
-
Administer a bolus injection of the radioligand.
-
Perform a dynamic PET scan for 60-90 minutes.
-
-
Acquire a CT scan for attenuation correction and anatomical localization.
4. Data Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on the stomach wall.
-
Generate time-activity curves (TACs) for the stomach.
-
Calculate the binding potential (BP_ND) or distribution volume (VT) using appropriate kinetic models.
-
Calculate target occupancy (TO) using the following formula: TO (%) = (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline * 100
Protocol 2: Quantitative Whole-Body Autoradiography (QWBA) for this compound Distribution
This protocol outlines the procedure for determining the tissue distribution of radiolabeled this compound.
1. Materials and Reagents:
-
Radiolabeled this compound (e.g., [14C]this compound)
-
Animal model: e.g., Male Sprague-Dawley rats
-
Cryostat microtome
-
Phosphor imaging plates and scanner
-
Quantitative analysis software
2. Experimental Procedure:
-
Administer a single dose of [14C]this compound to rats via the intended clinical route (e.g., oral gavage).
-
At selected time points post-administration (e.g., 0.5, 2, 8, 24 hours), euthanize the animals.
-
Immediately freeze the carcasses by immersion in a mixture of hexane and dry ice.
-
Mount the frozen carcasses in a carboxymethyl cellulose (CMC) matrix.
-
Collect thin (e.g., 40 µm) whole-body sections using a cryostat microtome.
-
Expose the sections to a phosphor imaging plate for a duration determined by the radioactivity level.
-
Scan the imaging plate to generate a digital autoradiogram.
3. Data Analysis:
-
Calibrate the system using standards of known radioactivity.
-
Use image analysis software to delineate different tissues and organs.
-
Quantify the radioactivity concentration in each tissue (e.g., in µg equivalents/g of tissue).
-
Generate a comprehensive map of the distribution of this compound-related radioactivity throughout the body over time.
Conclusion
The in vivo imaging techniques of PET and QWBA offer powerful, complementary approaches to assess the target engagement and biodistribution of this compound. While the development of a specific and validated PET radioligand for the H+,K+-ATPase is a critical step for clinical translation, the proposed protocols provide a robust framework for preclinical evaluation. The quantitative data derived from these studies are essential for understanding the in vivo pharmacology of this compound, guiding dose selection, and accelerating its development as a therapeutic agent for acid-related disorders.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Positron Emission Tomography Image-Guided Drug Delivery: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 5. Validation of procedures for quantitative whole-body autoradiography using digital imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qps.com [qps.com]
- 7. Conformational changes in gastric H+/K+-ATPase monitored by difference Fourier-transform infrared spectroscopy and hydrogen/deuterium exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qps.com [qps.com]
Application Notes and Protocols for Patient Selection in Linaprazan Glurate Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the patient selection criteria and associated experimental protocols for clinical studies of Linaprazan glurate, a novel potassium-competitive acid blocker (P-CAB). The information is compiled from various clinical trial protocols and publications to guide researchers and drug development professionals in designing and implementing similar studies.
Overview of this compound Glurate and its Mechanism of Action
This compound glurate is a prodrug of this compound, which acts as a potassium-competitive acid blocker (P-CAB).[1][2] Unlike proton pump inhibitors (PPIs) that bind covalently to the proton pump, P-CABs like this compound bind ionically and reversibly to the H+/K+ ATPase (proton pump) at the potassium-binding site.[1][2][3] This competitive inhibition prevents the final step of gastric acid secretion in the parietal cells of the stomach.[2] This distinct mechanism of action results in a faster onset of action and potentially more sustained acid suppression compared to traditional PPIs.[1][3]
The primary indication for this compound glurate under investigation is the treatment of erosive esophagitis (EE) due to gastroesophageal reflux disease (GERD).[1][4] Clinical trials have evaluated its efficacy in healing esophageal erosions and providing symptom relief.[5][6][7]
Patient Selection Criteria
Patient selection is a critical aspect of clinical trial design to ensure the safety of participants and the validity of the study results. The following tables summarize the key inclusion and exclusion criteria for this compound glurate clinical studies, categorized by study phase and population.
Phase I Studies in Healthy Volunteers
Phase I studies primarily focus on the safety, tolerability, and pharmacokinetics of the investigational drug.
Table 1: Inclusion and Exclusion Criteria for Phase I Healthy Volunteer Studies
| Criteria Category | Inclusion Criteria | Exclusion Criteria |
| Demographics | Male or female subjects, aged 18 to 65 years (inclusive).[8][9] | - |
| Anthropometrics | Body Mass Index (BMI) between 18.5 and 30.0 kg/m ² (inclusive).[8][9] | BMI outside the specified range.[4] |
| General Health | Medically healthy with no clinically significant abnormalities in medical history, physical examination, vital signs, ECGs, or laboratory values at screening, as judged by the Investigator.[9] | History or presence of any clinically significant cardiovascular, respiratory, hepatic, renal, gastrointestinal, endocrine, hematological, neurological, or psychiatric disorders.[4][9] History of GERD or clinically significant acid reflux.[9] |
| Informed Consent | Willing and able to provide written informed consent.[9] | - |
| Contraception | Agreement to use highly effective methods of contraception.[8] | Female subjects of childbearing potential and male subjects with a partner of childbearing potential not willing to use effective contraception.[9] |
Phase II and III Studies in Patients with Erosive Esophagitis (EE)
Phase II and III studies are designed to evaluate the efficacy and safety of the drug in the target patient population.
Table 2: Inclusion and Exclusion Criteria for Phase II/III Erosive Esophagitis Patient Studies
| Criteria Category | Inclusion Criteria | Exclusion Criteria |
| Demographics | Male or female participants, aged 18 to 80 years (inclusive).[4] | - |
| Diagnosis | Endoscopically confirmed Erosive Esophagitis (EE) due to GERD.[4] For some studies, specific Los Angeles (LA) grades are required (e.g., LA grade C or D, or LA grade A or B with a documented history of ≥ 8 weeks of PPI therapy and at least partial symptom response).[5][6] | Known severe atrophic gastritis.[4] Zollinger-Ellison syndrome or other gastric acid hypersecretory conditions.[4] |
| Prior Treatment | For some studies, patients with an inadequate response to at least 8 weeks of proton pump inhibitor (PPI) therapy.[5][6] | History of treatment with lansoprazole within 2 months prior to screening.[4] |
| Infections | - | Ongoing Helicobacter pylori (HP) infection or diagnosis and treatment of HP infection within 6 weeks of randomization.[4] Any treatment with antibiotics or bismuth-containing drugs within 6 weeks of randomization.[4] |
| Gastrointestinal History | - | Current peptic ulcer.[4] |
| Cardiovascular Health | - | History of myocardial infarction/acute coronary syndrome within 3 months prior to screening.[4] History of ventricular arrhythmia or implanted cardioverter defibrillator.[4] Symptomatic congestive heart failure (New York Heart Association class 3-4).[4] Family history of/diagnosis of hereditary arrhythmia syndrome.[4] |
| Respiratory Health | - | History of adult asthma that required intensive treatment in an emergency room.[4] |
| Anthropometrics | Body Mass Index (BMI) between ≥ 18 and ≤ 40 kg/m ².[4][5] | BMI outside the specified range.[4] |
| General Health | Willing and able to comply with all aspects of the protocol.[4] | History or presence of any clinically significant disease or disorder that may put the participant at risk, influence the study results, or affect the participant's ability to participate.[4] |
Experimental Protocols for Patient Selection
Detailed and standardized experimental protocols are essential for the accurate assessment of patient eligibility.
Upper Endoscopy for Diagnosis of Erosive Esophagitis
Objective: To visually confirm the presence and grade the severity of erosive esophagitis.
Protocol:
-
Patient Preparation:
-
Patients must fast for at least 8 hours prior to the procedure.
-
A review of the patient's medical history and medications is conducted.
-
Informed consent for the procedure is obtained.
-
-
Procedure:
-
The patient is typically sedated to ensure comfort.
-
A flexible endoscope is inserted through the mouth, down the esophagus, and into the stomach.
-
The esophageal mucosa is carefully inspected for breaks (erosions).
-
The findings are documented, often with photo documentation.
-
-
Grading of Erosive Esophagitis:
-
The severity of EE is graded using the Los Angeles (LA) Classification System .[10][11]
-
Grade A: One or more mucosal breaks no longer than 5 mm, that do not extend between the tops of two mucosal folds.
-
Grade B: One or more mucosal breaks more than 5 mm long, that do not extend between the tops of two mucosal folds.
-
Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.
-
Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.
-
-
Helicobacter pylori (HP) Infection Testing
Objective: To exclude patients with an active H. pylori infection, which can be a confounding factor in GERD-like symptoms and esophageal inflammation.
Protocols:
A variety of invasive and non-invasive tests can be used to detect H. pylori.[4][12]
-
Urea Breath Test (UBT):
-
Principle: This non-invasive test detects the urease enzyme produced by H. pylori.
-
Procedure: The patient ingests a solution containing urea labeled with a non-radioactive isotope (¹³C) or a radioactive isotope (¹⁴C). If H. pylori is present, its urease will break down the urea into ammonia and labeled carbon dioxide. The labeled carbon dioxide is absorbed into the bloodstream, transported to the lungs, and exhaled. The patient's breath is collected and analyzed for the presence of the labeled carbon dioxide.[6]
-
-
Stool Antigen Test:
-
Serology:
-
Principle: This blood test detects antibodies (IgG, IgA) to H. pylori.[4]
-
Procedure: A blood sample is taken from the patient and analyzed for the presence of antibodies against H. pylori. A positive result indicates a past or present infection.
-
-
Rapid Urease Test (RUT) via Endoscopy:
-
Principle: This is an invasive test performed on a biopsy sample obtained during endoscopy.
-
Procedure: A small piece of the stomach lining is obtained during endoscopy and placed in a medium containing urea and a pH indicator. If H. pylori is present, its urease will break down the urea, producing ammonia, which raises the pH and causes a color change in the indicator.[4][12]
-
Laboratory Safety Assessments
Objective: To ensure that participants do not have any underlying medical conditions that would make their participation in the study unsafe.
Protocol:
Standard laboratory safety tests are conducted at screening. The specific parameters may vary slightly between protocols, but generally include:
-
Hematology: Complete Blood Count (CBC) with differential, including hemoglobin, hematocrit, red blood cell count, white blood cell count, and platelet count.
-
Clinical Chemistry:
-
Liver Function Tests: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Kidney Function Tests: Blood urea nitrogen (BUN) and creatinine.
-
Electrolytes: Sodium, potassium, chloride.
-
Other: Glucose, creatine kinase (CK).
-
-
Urinalysis: pH, glucose (qualitative), and protein (qualitative).
-
Serology: HIV, Hepatitis B, and Hepatitis C tests.[8]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound glurate.
Experimental Workflow
Caption: Patient screening and enrollment workflow.
Logical Relationship
Caption: Key decision points in patient selection.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Clinical Trial: Dose-Finding Study of this compound Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Diagnostic Methods for Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Helicobacter Pylori (H. Pylori) Tests: MedlinePlus Medical Test [medlineplus.gov]
- 7. acpjournals.org [acpjournals.org]
- 8. Esophageal String Test for Helicobacter Pylori · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 9. This compound Glurate vs Lansoprazole for Acid Reflux · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. ACG Clinical Guideline: Guidelines for the Diagnosis and Management of Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asge.org [asge.org]
- 12. Diagnosis of Helicobacter pylori infection: Current options and developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Endoscopic Assessment of Healing in Linaprazan Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the endoscopic assessment of healing in clinical trials investigating Linaprazan glurate, a novel potassium-competitive acid blocker (P-CAB), for the treatment of erosive esophagitis (EE).
Introduction to this compound and Endoscopic Assessment
This compound glurate is a next-generation acid suppressant that works by competitively blocking the potassium-binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] This mechanism of action differs from that of proton pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly.[2] Clinical trials for this compound glurate have focused on its efficacy in healing erosive esophagitis, a key manifestation of gastroesophageal reflux disease (GERD).
Endoscopic assessment is the gold standard for diagnosing and monitoring the healing of EE.[3][4] It allows for direct visualization of the esophageal mucosa to grade the severity of erosions and confirm healing. The Los Angeles (LA) Classification of Esophagitis is the most widely used and validated scoring system in clinical trials for this purpose.[3][5][6]
Quantitative Data from this compound Clinical Trials
The following tables summarize the endoscopic healing rates observed in this compound glurate clinical trials.
Table 1: Four-Week Endoscopic Healing Rates in a Phase II Dose-Finding Study [7][8][9][10]
| Treatment Group | Overall Healing Rate (ITT) | Healing Rate in LA Grades A/B | Healing Rate in LA Grades C/D |
| This compound glurate (all doses) | 71.1% | 83.8% | 73.6% |
| This compound glurate (25 mg BID) | 73.7% | - | 58.3% |
| This compound glurate (50 mg BID) | - | - | - |
| This compound glurate (75 mg BID) | 78.0% | 91% | 89% |
| This compound glurate (100 mg BID) | - | - | 50.0% |
| Lansoprazole (30 mg QD) | 60.6% | 81.0% | 37.5% - 38% |
ITT: Intention-to-Treat analysis. Data compiled from multiple sources reporting on the same Phase II study.[7][8][9][10] Note that not all sources reported healing rates for every dose and subgroup.
Table 2: Per-Protocol Analysis of Four-Week Healing Rates [7][8][10]
| Treatment Group | Overall Healing Rate (PPS) | Healing Rate in LA Grades A/B | Healing Rate in LA Grades C/D |
| This compound glurate (all doses) | 80.9% | - | - |
| This compound glurate (75 mg BID) | 90.5% | - | - |
| Lansoprazole (30 mg QD) | 59.1% | - | - |
PPS: Per-Protocol Set analysis.
Experimental Protocols
Endoscopic Assessment Protocol
This protocol outlines the standardized procedure for endoscopic evaluation in this compound clinical trials.
Objective: To visually assess and grade the esophageal mucosa for the presence and severity of erosive esophagitis at baseline and follow-up visits to determine the efficacy of this compound glurate in promoting healing.
Materials:
-
High-definition video endoscope
-
Biopsy forceps
-
Standardized data collection forms (electronic or paper)
-
Centralized image review platform (recommended)
Procedure:
-
Patient Preparation: Patients should fast for at least 8 hours prior to the endoscopy to ensure a clear view of the esophagus.
-
Endoscopy Performance:
-
A qualified and experienced endoscopist should perform the procedure.
-
The entire esophagus should be carefully inspected during both insertion and withdrawal of the endoscope.
-
High-quality images and videos of the esophagogastric junction and any observed mucosal breaks should be captured.
-
-
Grading of Erosive Esophagitis:
-
The severity of EE is graded using the Los Angeles (LA) Classification system.[5]
-
Grade A: One or more mucosal breaks no longer than 5 mm that do not extend between the tops of two mucosal folds.
-
Grade B: One or more mucosal breaks more than 5 mm long that do not extend between the tops of two mucosal folds.
-
Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.
-
Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.
-
-
-
Definition of Healing: Endoscopic healing is defined as the complete absence of mucosal breaks (LA Grade 0).[8]
-
Biopsy Collection: Esophageal biopsies may be collected at baseline and follow-up to rule out other conditions such as eosinophilic esophagitis and to assess for the presence of Barrett's esophagus.[11][12]
-
Data and Image Handling:
Timeline of Assessments:
-
Screening/Baseline: An initial endoscopy is performed to confirm the presence and grade of erosive esophagitis (LA Grades A-D) for trial eligibility.[10][11]
-
Week 4: A follow-up endoscopy is conducted to assess the primary endpoint of healing.[8][11]
-
Week 8 (if applicable): For patients who have not achieved healing at Week 4, an additional endoscopy may be performed at Week 8.[11][14]
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: this compound competitively inhibits the H+/K+ ATPase proton pump.
Experimental Workflow: Endoscopic Assessment in a Clinical Trial
Caption: Workflow for endoscopic assessment in this compound clinical trials.
References
- 1. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 2. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACG Clinical Guideline: Guidelines for the Diagnosis and Management of Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. Updates in the Management of Erosive Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physiciansweekly.com [physiciansweekly.com]
- 8. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Clinical Trial: Dose-Finding Study of this compound Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. naspghan.org [naspghan.org]
- 13. This compound GLURATE IS HIGHLY EFFECTIVE IN TREATING MODERATE TO SEVERE EROSIVE ESOPHAGITIS: A DOUBLE-BLIND, RANDOMIZED, DOSE FINDING STUDY - Digestive Disease Week [ddw.digitellinc.com]
- 14. attachment.news.eu.nasdaq.com [attachment.news.eu.nasdaq.com]
Application Notes and Protocols: Statistical Analysis Plan for a Phase III Trial of Linaprazan Glurate
Introduction
Linaprazan glurate is a novel potassium-competitive acid blocker (P-CAB) under investigation for the treatment of erosive esophagitis (EE), a common manifestation of gastroesophageal reflux disease (GERD).[1][2] As a P-CAB, this compound glurate competitively and reversibly inhibits the H+/K+-ATPase proton pump in gastric parietal cells, leading to a rapid and sustained reduction in gastric acid secretion.[3][4] This document outlines the comprehensive statistical analysis plan for a Phase III, randomized, double-blind, active-controlled clinical trial designed to evaluate the efficacy and safety of this compound glurate for the healing of erosive esophagitis.
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the clinical development of this compound glurate.
Trial Objectives and Endpoints
1.1. Primary Objective
The primary objective of this trial is to demonstrate the superiority of this compound glurate compared to a standard dose of Lansoprazole in the healing of erosive esophagitis at Week 4 in adult patients with moderate to severe EE (Los Angeles [LA] Grade C or D).[5]
1.2. Secondary Objectives
The secondary objectives are to:
-
Evaluate the efficacy of this compound glurate in the healing of all grades of erosive esophagitis (LA Grades A-D) at Week 8.
-
Assess the efficacy of this compound glurate in providing sustained relief from heartburn symptoms.
-
Evaluate the safety and tolerability profile of this compound glurate.
1.3. Endpoints
Primary Efficacy Endpoint:
-
The proportion of patients with healed erosive esophagitis at Week 4, as confirmed by endoscopy. Healing is defined as LA Grade N (no visible mucosal breaks).
Secondary Efficacy Endpoints:
-
The proportion of patients with healed erosive esophagitis at Week 8.
-
The proportion of 24-hour heartburn-free days.
-
The proportion of patients with sustained resolution of heartburn, defined as no heartburn for the last 7 consecutive days of the treatment period.
-
Change from baseline in the Gastroesophageal Reflux Disease Questionnaire (GerdQ) score at Week 4 and Week 8.[6][7]
Safety Endpoints:
-
Incidence of treatment-emergent adverse events (TEAEs).
-
Incidence of serious adverse events (SAEs).
-
Changes from baseline in clinical laboratory parameters (hematology, clinical chemistry, and urinalysis).
-
Changes from baseline in vital signs and electrocardiogram (ECG) parameters.
Study Design and Population
This is a Phase III, multicenter, randomized, double-blind, active-comparator trial. Approximately 500 adult patients with endoscopically confirmed erosive esophagitis (LA Grades A-D) will be randomized in a 1:1 ratio to one of two treatment arms:
-
This compound glurate: 50 mg administered orally once daily for 8 weeks.
-
Lansoprazole: 30 mg administered orally once daily for 8 weeks.
Inclusion Criteria:
-
Male or female patients, 18 to 75 years of age.
-
Endoscopically confirmed diagnosis of erosive esophagitis of any grade (LA Grade A, B, C, or D).[1]
-
History of heartburn for at least 3 months.
Exclusion Criteria:
-
Previous surgery for GERD.
-
Active Helicobacter pylori infection.
-
Use of other acid-suppressing drugs within 2 weeks of screening.
Statistical Methods
3.1. Analysis Populations
-
Intention-to-Treat (ITT) Population: All randomized patients who receive at least one dose of the study drug. The ITT population will be the primary population for all efficacy analyses.[5][8][9][10]
-
Per-Protocol (PP) Population: A subset of the ITT population who have no major protocol deviations that could affect the efficacy assessment.[5][8][9][10]
-
Safety Population: All patients who receive at least one dose of the study drug. This population will be used for all safety analyses.
3.2. Efficacy Analyses
Primary Efficacy Analysis: The primary efficacy endpoint will be analyzed using a Chi-squared test to compare the proportion of patients with healed EE at Week 4 between the two treatment groups. A one-sided p-value of < 0.025 will be considered statistically significant.
Secondary Efficacy Analyses:
-
The proportion of patients with healed EE at Week 8 will be analyzed using a Chi-squared test.
-
The proportion of 24-hour heartburn-free days will be analyzed using an analysis of covariance (ANCOVA) model, with treatment as a factor and baseline heartburn severity as a covariate.
-
The proportion of patients with sustained resolution of heartburn will be analyzed using a Chi-squared test.
-
The change from baseline in GerdQ score will be analyzed using an ANCOVA model, with treatment as a factor and baseline GerdQ score as a covariate.
3.3. Handling of Missing Data
Missing data for the primary and secondary efficacy endpoints will be handled using multiple imputation.[11][12][13][14][15] Sensitivity analyses will be performed to assess the robustness of the results to different assumptions about the missing data mechanism.
3.4. Safety Analyses
Safety data will be summarized using descriptive statistics. The incidence of TEAEs and SAEs will be tabulated by treatment group, system organ class, and preferred term. Clinical laboratory data, vital signs, and ECG parameters will be summarized by treatment group and visit.
Data Presentation
All quantitative data will be summarized in clearly structured tables for easy comparison between the treatment groups.
Table 1: Patient Demographics and Baseline Characteristics (ITT Population)
| Characteristic | This compound glurate (N=250) | Lansoprazole (N=250) |
|---|---|---|
| Age (years), Mean (SD) | ||
| Gender, n (%) | ||
| Male | ||
| Female | ||
| Race, n (%) | ||
| Caucasian | ||
| Asian | ||
| Black or African American | ||
| Other | ||
| Baseline EE Grade, n (%) | ||
| LA Grade A | ||
| LA Grade B | ||
| LA Grade C | ||
| LA Grade D |
| Baseline GerdQ Score, Mean (SD) | | |
Table 2: Primary Efficacy Endpoint - Healing of Erosive Esophagitis at Week 4 (ITT Population)
| Endpoint | This compound glurate (N=250) | Lansoprazole (N=250) | p-value |
|---|
| Healed EE, n (%) | | | |
Table 3: Secondary Efficacy Endpoint - Healing of Erosive Esophagitis at Week 8 (ITT Population)
| Endpoint | This compound glurate (N=250) | Lansoprazole (N=250) | p-value |
|---|
| Healed EE, n (%) | | | |
Table 4: Summary of Treatment-Emergent Adverse Events (Safety Population)
| Adverse Event | This compound glurate (N=250) | Lansoprazole (N=250) |
|---|---|---|
| Any TEAE, n (%) | ||
| Any SAE, n (%) | ||
| TEAE leading to discontinuation, n (%) | ||
| Most Common TEAEs (>5%), n (%) | ||
| Headache | ||
| Diarrhea |
| Nausea | | |
Experimental Protocols
5.1. Endoscopic Assessment of Erosive Esophagitis
Methodology: Upper gastrointestinal endoscopy will be performed at screening, Week 4, and Week 8 (if healing is not confirmed at Week 4). The severity of erosive esophagitis will be graded according to the Los Angeles (LA) Classification.[1][16][17][18][19]
-
LA Grade A: One or more mucosal breaks no longer than 5 mm, that do not extend between the tops of two mucosal folds.
-
LA Grade B: One or more mucosal breaks more than 5 mm long, that do not extend between the tops of two mucosal folds.
-
LA Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.
-
LA Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.
-
LA Grade N: No visible mucosal breaks (healed).
5.2. Assessment of GERD Symptoms using the GerdQ
Methodology: The GerdQ is a 6-item patient-reported outcome questionnaire used to assess the frequency of GERD symptoms over the preceding 7 days.[6][7][20] Patients will complete the GerdQ at baseline, Week 4, and Week 8. The total score ranges from 0 to 18, with higher scores indicating more severe symptoms.[6]
Visualizations
Caption: Mechanism of action of this compound glurate.
References
- 1. Reflux Esophagitis: Los Angeles Classification – Endoscopy Campus [endoscopy-campus.com]
- 2. researchgate.net [researchgate.net]
- 3. Statistical Rules for Safety Monitoring in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Graphical approaches to the analysis of safety data from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intention-to-treat concept: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 7. researchgate.net [researchgate.net]
- 8. Signifience - Intention-to-Treat (ITT) vs. Per Protocol (PP) : How to choose the right clinical trial population [signifience.com]
- 9. What's behind the data? "ITT" vs "PP" analysis, explained [coalitionagainsttyphoid.org]
- 10. Intention-To-Treat (ITT) vs. Per Protocol (PP) analysis in clinical trials [clinfo.eu]
- 11. quanticate.com [quanticate.com]
- 12. Strategies for Dealing with Missing Data in Clinical Trials: From Design to Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ddismart.com [ddismart.com]
- 14. scispace.com [scispace.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. iwgco.net [iwgco.net]
- 18. Endoscopic assessment of oesophagitis: clinical and functional correlates and further validation of the Los Angeles classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Addressing variability in Linaprazan bioavailability in preclinical studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals address variability in the bioavailability of linaprazan and its prodrug, this compound glurate (X842), during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a critical parameter?
This compound (also known as AZD0865 or TX07) is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase.[1][2] It is a promising therapeutic agent for acid-related disorders. However, this compound itself is rapidly eliminated from the body, leading to a short duration of acid inhibition.[2][3] To address this, a prodrug, this compound glurate (X842), was developed to prolong its therapeutic effect.[2][3]
Bioavailability, or the fraction of an administered dose of unchanged drug that reaches systemic circulation, is a critical pharmacokinetic parameter. Variable bioavailability can lead to inconsistent drug exposure, making it difficult to establish a clear dose-response relationship and predict efficacy and safety. Addressing this variability in preclinical stages is crucial for successful clinical development.
Q2: We are observing high variability in this compound plasma concentrations in our rat studies. What are the common causes?
High variability in preclinical pharmacokinetics is a common challenge. For this compound and its prodrug, several factors should be investigated:
-
Sex Differences: Significant sex-dependent differences have been reported in rats. Female rats have shown markedly higher plasma exposure to this compound after oral administration of the prodrug.[1] Specifically, the plasma area under the curve (AUC) of this compound glurate was found to be two times higher in female rats compared to male rats.[2] This suggests potential differences in metabolic enzymes or transporters between sexes.
-
Metabolism: this compound glurate is a prodrug that is hydrolyzed to the active this compound by the enzyme Carboxylesterase 2 (CES2).[2] this compound itself likely undergoes further metabolism. Related compounds like proton pump inhibitors are primarily metabolized by Cytochrome P450 enzymes CYP2C19 and CYP3A4.[4][5] Genetic polymorphisms and differential expression of these enzymes across animal strains or between sexes can be a major source of variability.
-
Efflux Transporters: Efflux transporters like P-glycoprotein (P-gp) in the intestinal wall actively pump drugs back into the gut lumen, reducing absorption and bioavailability.[6][7] While not explicitly confirmed for this compound in the provided context, if this compound is a P-gp substrate, differences in P-gp expression or function could contribute to variable absorption. Many drugs metabolized by CYP3A4 are also substrates for P-gp.[6]
-
Formulation: The physicochemical properties of the drug formulation can impact dissolution and absorption. Clinical studies have been designed to compare the bioavailability of different oral tablet formulations of this compound glurate, indicating that the formulation is a key consideration.[8]
-
Food Effects: The presence of food can alter gastrointestinal physiology and impact drug absorption. High variability in Cmax and AUC has been noted under fed conditions in clinical studies, highlighting its potential impact.[8]
Q3: What are the key metabolic pathways for this compound glurate and this compound?
This compound glurate (X842) undergoes a two-step metabolic process. First, it is rapidly converted from its prodrug form to the active metabolite, this compound, through enzymatic cleavage.[9]
-
Prodrug Hydrolysis: The primary metabolic pathway for this compound glurate is hydrolysis into this compound. This reaction is mainly catalyzed by the enzyme Carboxylesterase 2 (CES2) .[2]
-
This compound Metabolism: Following its formation, this compound undergoes further metabolism through a series of reactions, including oxidation, dehydrogenation, and glucuronidation in rats.[2] While specific enzymes for this compound are not fully detailed, the metabolism of similar compounds, such as lansoprazole, is heavily reliant on CYP2C19 (primarily for hydroxylation) and CYP3A4 (primarily for sulfoxidation).[4][10]
Q4: Could P-glycoprotein (P-gp) be affecting this compound's absorption? How can we test this?
Yes, the efflux transporter P-glycoprotein (P-gp) could potentially limit the oral absorption of this compound, contributing to variability.[6][11] P-gp is expressed on the apical side of intestinal enterocytes and pumps substrates back into the intestinal lumen.[7]
Troubleshooting Steps:
-
In Vitro Assessment: Use Caco-2 cell monolayers, a standard in vitro model for intestinal absorption.[12]
-
Bidirectional Transport Assay: Measure the transport of this compound from the apical (A) to the basolateral (B) side and from B to A.
-
Efflux Ratio: A B-to-A transport rate that is significantly higher than the A-to-B rate (Efflux Ratio > 2) suggests active efflux.
-
-
In Vivo Inhibition Study: Conduct a pharmacokinetic study in a preclinical species (e.g., rats) with and without a known P-gp inhibitor (e.g., verapamil).
-
Study Design: Administer the P-gp inhibitor shortly before the oral administration of this compound glurate.
-
Endpoint: A significant increase in the plasma AUC and Cmax of this compound in the presence of the inhibitor would confirm that P-gp plays a role in its absorption.
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic data from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound (as a metabolite of X842) in Rats after a Single Oral Dose [1]
| Sex | Dose (mg/kg) | t½ (hours) |
|---|---|---|
| Male | 2.4 | 2.0 - 2.7 |
| Female | 2.4 | 2.1 - 4.1 |
| Male | 9.6 | 2.0 - 2.7 |
| Female | 9.6 | 2.1 - 4.1 |
Data presented as ranges. Female rats exhibited markedly higher parent drug exposure (AUC).
Table 2: Absolute Oral Bioavailability of this compound Glurate (X842) in Rats [13]
| Sex | Dose (mg/kg) | Absolute Oral Bioavailability (%)* |
|---|---|---|
| Male | 0.6 | 11% |
| Female | 0.6 | 27% |
*Calculated from the combined exposure of the prodrug (X842) and the active metabolite (this compound).
Troubleshooting & Experimental Workflows
Use the following workflow to diagnose sources of bioavailability variability.
Key Experimental Protocols
Protocol 1: Determination of Oral Bioavailability in Rodents
Objective: To determine the absolute oral bioavailability (F%) of this compound glurate.
Methodology:
-
Animal Model: Use male and female rats (e.g., Sprague-Dawley), fasted overnight.[1]
-
Groups:
-
Group 1 (IV): Administer a single intravenous dose of this compound glurate (e.g., via tail vein) in a suitable vehicle.
-
Group 2 (PO): Administer a single oral gavage dose of this compound glurate.
-
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of both this compound glurate (prodrug) and this compound (active metabolite) in plasma samples using a validated LC-MS/MS method.[14]
-
Pharmacokinetic Analysis: Calculate the Area Under the Curve from time zero to 24 hours (AUC₀₋₂₄) for both the IV and PO groups.
-
Calculation: Calculate absolute bioavailability (F%) using the following formula[1][9]:
-
F% = (Dose_IV * AUC_PO) / (Dose_PO * AUC_IV) * 100
-
Note: For a prodrug, the AUC should represent the total exposure, often calculated as the sum of the molar equivalent exposures of the prodrug and the active metabolite.[13]
-
Protocol 2: In Vitro Assessment of P-glycoprotein (P-gp) Efflux
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
Methodology:
-
Cell Model: Use Caco-2 cells cultured on permeable filter supports (e.g., Transwell® plates) for approximately 21 days to allow for differentiation and expression of transporters like P-gp.
-
Assay Buffer: Use a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Bidirectional Transport:
-
Apical to Basolateral (A→B): Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time (e.g., up to 120 minutes).
-
Basolateral to Apical (B→A): Add this compound to the basolateral chamber and measure its appearance in the apical chamber over the same time course.
-
-
Inhibitor Arm: Repeat the bidirectional transport experiment in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm that any observed efflux is P-gp specific.
-
Sample Analysis: Quantify this compound concentrations in samples from both chambers using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the filter, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio (ER) : ER = Papp(B→A) / Papp(A→B).
-
Interpretation: An ER > 2.0 is generally considered indicative of active efflux. If the ER is reduced to ~1.0 in the presence of a P-gp inhibitor, it confirms that this compound is a P-gp substrate.
-
References
- 1. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism and excretion of this compound glurate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 4. Identification of the human P450 enzymes involved in lansoprazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Approaches to minimize the effects of P‐glycoprotein in drug transport: A review [ouci.dntb.gov.ua]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologically based pharmacokinetic-pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Linaprazan in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linaprazan. The focus is on understanding and interpreting potential off-target effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+ ATPase (proton pump).[1][2] Unlike proton pump inhibitors (PPIs), which bind irreversibly, this compound is a reversible inhibitor.[2] Its primary therapeutic effect is the reduction of gastric acid secretion.
Q2: What is this compound glurate?
This compound glurate (also known as X842) is a prodrug of this compound.[3] It was developed to overcome the short duration of action and high peak plasma concentrations (Cmax) observed with this compound.[3] In the body, this compound glurate is rapidly converted to the active compound, this compound.[4]
Q3: What is the reported selectivity of this compound for the H+/K+ ATPase?
Q4: What are the potential, theoretical off-target families for a compound with an imidazopyridine scaffold like this compound?
The imidazopyridine scaffold, which is the core structure of this compound, is known to be a versatile pharmacophore that can interact with a range of biological targets.[6] Based on the broader class of imidazopyridine derivatives, potential off-target families could include:
-
Kinases: Various kinase inhibitors are based on the imidazopyridine scaffold.[7][8]
-
G-Protein Coupled Receptors (GPCRs): This scaffold is found in molecules that interact with adenosine, GABA, histamine, and serotonin receptors.[6]
-
Ion Channels: While less common, interactions with various ion channels are a possibility for many small molecules.
It is important to note that these are theoretical possibilities based on the chemical scaffold, and specific off-target effects are compound-dependent.
Troubleshooting Guide for Unexpected Cellular Assay Results
Unexpected results in cellular assays when using this compound could arise from its on-target activity in a non-canonical context, or from potential off-target effects. This guide provides a structured approach to troubleshooting.
Scenario 1: Unexpected Change in Intracellular pH
Observation: You observe a change in intracellular pH in a cell line that does not express the gastric H+/K+ ATPase.
Possible Causes & Troubleshooting Steps:
-
Compound Properties: this compound is a weak base (pKa ~6.1).[2] At high concentrations, it may accumulate in acidic organelles (e.g., lysosomes) and alter their pH, which can have downstream cellular consequences.
-
Action: Perform a dose-response experiment and assess if the effect is only observed at high concentrations. Test other weak bases with similar pKa values as a control.
-
-
Off-Target Ion Channel/Transporter Effects: this compound could be interacting with other proton or ion transporters present in your cell line.
-
Action: Review the expression profile of your cell line for common ion transporters. Consider using specific inhibitors for these transporters in combination with this compound to see if the effect is mitigated.
-
Scenario 2: Unexplained Cytotoxicity or Reduced Cell Proliferation
Observation: You observe cytotoxicity or a reduction in cell proliferation at concentrations where the on-target effect is not expected to be the primary driver.
Possible Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition: As a compound with an imidazopyridine scaffold, this compound could potentially inhibit kinases involved in cell cycle progression or survival pathways.[9]
-
Action: If you have a suspect pathway, perform a western blot to look for changes in the phosphorylation status of key signaling proteins. Consider a broad-panel kinase screen to identify potential off-target kinases.
-
-
Mitochondrial Toxicity: Some imidazopyridine derivatives have been shown to affect mitochondrial function and ATP production.
-
Action: Perform a mitochondrial toxicity assay, such as measuring oxygen consumption rate (OCR) or assessing mitochondrial membrane potential.
-
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel is a common cause of drug-induced cardiotoxicity and can lead to cell death in certain contexts. While there is no public data on this compound's hERG activity, it is a standard safety assessment.
-
Action: If your cellular system is sensitive to ion channel modulation, consider a preliminary hERG screening assay.
-
Scenario 3: Unexpected Phenotype in a Signaling Pathway Assay
Observation: You observe modulation of a specific signaling pathway (e.g., GPCR-mediated cAMP or Ca2+ flux) that is seemingly unrelated to proton pump inhibition.
Possible Causes & Troubleshooting Steps:
-
Direct GPCR Interaction: The imidazopyridine scaffold is present in known GPCR ligands.[6]
-
Action: If you suspect interaction with a specific GPCR, perform a competitive binding assay or a functional assay in a cell line overexpressing that receptor. A broad GPCR screening panel can also help identify potential interactions.
-
-
Indirect Pathway Modulation: The observed effect might be a downstream consequence of an initial off-target interaction (e.g., with an ion channel that modulates membrane potential and affects GPCR signaling).
-
Action: Work backward from the observed phenotype. Use known inhibitors of the pathway to dissect where this compound might be acting.
-
Data Presentation
Table 1: On-Target Potency of this compound and its Prodrug (this compound Glurate/X842)
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | H+/K+ ATPase | In vitro enzyme activity | 40 | [1][4] |
| This compound Glurate (X842) | H+/K+ ATPase | In vitro enzyme activity | 436 | [1][4] |
| Vonoprazan (comparator) | H+/K+ ATPase | In vitro enzyme activity | 17 | [1][4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be adapted to investigate if this compound directly binds to a suspected off-target protein in a cellular context.
Objective: To determine if this compound treatment alters the thermal stability of a protein of interest, indicating direct binding.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by western blot using an antibody specific to the suspected off-target protein.
-
Quantify the band intensities. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the vehicle control suggests target engagement.
-
Protocol 2: hERG Channel Inhibition Assay (Patch-Clamp)
This is a standard safety pharmacology assay to assess the risk of drug-induced cardiac arrhythmia.
Objective: To determine if this compound inhibits the hERG potassium channel.
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
Hold the cell membrane potential at a level that keeps the channels closed.
-
Apply a depolarizing voltage step to open the channels, followed by a repolarizing step to elicit the characteristic hERG tail current.
-
-
Compound Application:
-
Record baseline currents in the absence of the compound.
-
Perfuse the cells with increasing concentrations of this compound and record the currents at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of inhibition relative to the baseline.
-
Determine the IC50 value for hERG channel block.
-
Visualizations
Figure 1: On-target mechanism of this compound.
References
- 1. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 4. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Drug-Drug Interactions with Linaprazan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linaprazan. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental investigations of drug-drug interactions (DDIs).
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of this compound and its prodrug, this compound glurate?
This compound glurate is a prodrug that is designed to provide a longer plasma residence time for the active compound, this compound.[1] The metabolic pathway begins with the hydrolysis of this compound glurate to this compound. This initial step is primarily catalyzed by Carboxylesterase 2 (CES2).[2] Following its formation, this compound undergoes further metabolism through a series of oxidation, dehydrogenation, and glucuronidation reactions.[2]
Q2: Which cytochrome P450 (CYP) enzymes are potentially involved in the metabolism of this compound?
While specific data on all contributing CYP isoforms is limited in publicly available literature, there is strong evidence for the involvement of CYP3A4 in the metabolism of this compound. A completed Phase 1 clinical trial investigated the effects of clarithromycin, a strong CYP3A4 inhibitor, and midazolam, a sensitive CYP3A4 substrate, on the pharmacokinetics of this compound.[3][4] This indicates a significant potential for drug-drug interactions with inhibitors or inducers of CYP3A4. The involvement of other CYP isoforms in the oxidative metabolism of this compound should be experimentally determined.
Q3: What is the potential for this compound to be a victim or perpetrator of drug-drug interactions?
This compound has the potential to be both a "victim" and a "perpetrator" of drug-drug interactions.
-
Victim: As this compound is metabolized by CYP3A4, co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole, clarithromycin) could lead to increased plasma concentrations of this compound, potentially increasing the risk of adverse effects. Conversely, co-administration with strong inducers of CYP3A4 (e.g., rifampicin) could decrease this compound plasma concentrations, potentially reducing its efficacy.
-
Perpetrator: If this compound or its metabolites inhibit or induce metabolic enzymes or drug transporters, they could alter the pharmacokinetics of co-administered drugs. For example, some imidazopyridine derivatives have been noted as inhibitors of CYP3A4. Therefore, it is crucial to evaluate the inhibitory and inductive potential of this compound on major CYP enzymes and drug transporters.
Q4: Are there any known interactions with drug transporters?
Specific clinical data on the interaction of this compound with drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Organic Anion Transporting Polypeptides (OATPs) are not widely available. Given that many drugs are substrates and/or inhibitors of these transporters, it is essential to experimentally evaluate the potential for this compound to be a substrate or inhibitor of key transporters to fully understand its DDI profile.
Troubleshooting Guides
Problem 1: Unexpectedly high or low plasma concentrations of this compound in in vivo studies.
-
Possible Cause: Co-administration of a compound that inhibits or induces the metabolic enzymes responsible for this compound clearance, primarily CYP3A4.
-
Troubleshooting Steps:
-
Review all co-administered compounds for their known effects on CYP3A4.
-
If a potential interactor is identified, consider a follow-up in vitro study to confirm the inhibitory or inductive effect on this compound metabolism using human liver microsomes or hepatocytes.
-
If no obvious interactor is present, consider the potential for genetic polymorphism in CYP enzymes in the animal model or human subjects, which can lead to altered metabolic capacity.
-
Problem 2: In vitro CYP inhibition assay yields inconsistent IC50 values for this compound.
-
Possible Cause: Experimental variability, issues with compound solubility, or non-specific binding.
-
Troubleshooting Steps:
-
Ensure Compound Solubility: Visually inspect for precipitation in your assay wells. If solubility is a concern, consider using a lower starting concentration or a different solvent system (ensuring the final solvent concentration does not affect enzyme activity).
-
Optimize Protein Concentration: High protein concentrations can lead to non-specific binding of the test compound. It is recommended to use protein concentrations at or below 0.2 mg/mL for most CYP isoforms to minimize this effect.
-
Check Substrate Concentration: Ensure the substrate concentration is at or below its Km value for the specific CYP isoform being tested. This increases the sensitivity of the assay to competitive inhibitors.
-
Verify Incubation Time: The incubation time should be optimized to ensure linear metabolite formation and that less than 20% of the substrate is consumed.
-
Problem 3: Difficulty in determining if this compound is a substrate of an efflux transporter like P-gp or BCRP.
-
Possible Cause: Low passive permeability of the compound can mask transporter-mediated efflux in cell-based assays.
-
Troubleshooting Steps:
-
Assess Passive Permeability: First, determine the passive permeability of this compound. If it is low, a cell-based efflux assay (e.g., using Caco-2 or MDCK cells) may yield a false negative result.
-
Use an Alternative Assay System: For compounds with low passive permeability, consider using inside-out membrane vesicles expressing the transporter of interest (e.g., P-gp or BCRP). This system directly measures the transport of the compound into the vesicle, independent of its ability to cross a cell monolayer.
-
Include Appropriate Controls: Always include a known substrate of the transporter as a positive control and a known inhibitor to confirm the functionality of the assay system.
-
Data Presentation
Table 1: In Vitro CYP450 Inhibition Profile of this compound (Template)
| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | Data to be determined | α-Naphthoflavone | Literature Value |
| CYP2B6 | Bupropion | Data to be determined | Ticlopidine | Literature Value |
| CYP2C8 | Amodiaquine | Data to be determined | Montelukast | Literature Value |
| CYP2C9 | Diclofenac | Data to be determined | Sulfaphenazole | Literature Value |
| CYP2C19 | S-Mephenytoin | Data to be determined | Ticlopidine | Literature Value |
| CYP2D6 | Dextromethorphan | Data to be determined | Quinidine | Literature Value |
| CYP3A4 | Midazolam | Data to be determined | Ketoconazole | Literature Value |
| CYP3A4 | Testosterone | Data to be determined | Ketoconazole | Literature Value |
Note: Researchers should perform in vitro CYP inhibition assays to populate this table with experimental data for this compound.
Table 2: In Vitro CYP450 Induction Profile of this compound in Human Hepatocytes (Template)
| CYP Isoform | Endpoint | This compound EC50 (µM) | This compound Emax (Fold Induction) | Positive Control Inducer | Positive Control EC50 (µM) / Emax |
| CYP1A2 | mRNA / Activity | Data to be determined | Data to be determined | Omeprazole | Literature Value |
| CYP2B6 | mRNA / Activity | Data to be determined | Data to be determined | Phenobarbital | Literature Value |
| CYP3A4 | mRNA / Activity | Data to be determined | Data to be determined | Rifampicin | Literature Value |
Note: Researchers should perform in vitro CYP induction assays using cultured human hepatocytes to populate this table with experimental data for this compound.
Table 3: In Vitro Drug Transporter Interaction Profile of this compound (Template)
| Transporter | Assay Type | Role of this compound | IC50 (µM) / Km (µM) | Positive Control Substrate/Inhibitor |
| P-gp (MDR1) | Bidirectional Transport / Vesicular Uptake | Substrate/Inhibitor/Non-interactor | Data to be determined | Digoxin / Verapamil |
| BCRP | Bidirectional Transport / Vesicular Uptake | Substrate/Inhibitor/Non-interactor | Data to be determined | Estrone-3-sulfate / Ko143 |
| OATP1B1 | Cellular Uptake | Substrate/Inhibitor/Non-interactor | Data to be determined | Estradiol-17β-glucuronide / Rifampicin |
| OATP1B3 | Cellular Uptake | Substrate/Inhibitor/Non-interactor | Data to be determined | Cholecystokinin-8 / Rifampicin |
Note: Researchers should perform in vitro transporter assays to populate this table with experimental data for this compound.
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP450 enzymes.
Methodology:
-
Test System: Pooled human liver microsomes (HLM).
-
CYP Isoforms and Probe Substrates:
-
CYP1A2: Phenacetin O-deethylation
-
CYP2B6: Bupropion hydroxylation
-
CYP2C8: Amodiaquine N-deethylation
-
CYP2C9: Diclofenac 4'-hydroxylation
-
CYP2C19: S-mephenytoin 4'-hydroxylation
-
CYP2D6: Dextromethorphan O-demethylation
-
CYP3A4: Midazolam 1'-hydroxylation and Testosterone 6β-hydroxylation
-
-
Procedure: a. Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be ≤ 0.5%. b. In a 96-well plate, add HLM (final protein concentration typically 0.1-0.5 mg/mL), phosphate buffer (pH 7.4), and the probe substrate (at a concentration close to its Km). c. Add the this compound dilutions or solvent control. d. Pre-incubate the plate at 37°C for 5-10 minutes. e. Initiate the reaction by adding a pre-warmed NADPH-regenerating system. f. Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring linear metabolite formation. g. Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. h. Centrifuge the plate to precipitate proteins. i. Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the solvent control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Protocol 2: In Vitro Cytochrome P450 Induction Assay in Human Hepatocytes
Objective: To evaluate the potential of this compound to induce the expression and activity of CYP1A2, CYP2B6, and CYP3A4.
Methodology:
-
Test System: Sandwich-cultured primary human hepatocytes.
-
Procedure: a. Plate cryopreserved human hepatocytes on collagen-coated plates and overlay with an extracellular matrix (e.g., Matrigel) to maintain cell function. b. After a stabilization period, treat the hepatocytes with various concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), and positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4) for 48-72 hours. The treatment medium should be replaced every 24 hours. c. mRNA Analysis (Optional but recommended): At the end of the treatment period, lyse the cells and isolate RNA. Quantify the relative mRNA expression of the target CYP genes using qRT-PCR, normalized to a stable housekeeping gene. d. Enzyme Activity Analysis: Wash the cells and incubate with a cocktail of probe substrates for the CYP enzymes of interest for a defined period. e. Collect the supernatant and/or cell lysate and analyze for metabolite formation using LC-MS/MS.
-
Data Analysis: a. For mRNA analysis, calculate the fold induction relative to the vehicle control. b. For activity analysis, calculate the fold increase in metabolite formation rate compared to the vehicle control. c. Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction) by fitting the dose-response data to a suitable model.
Mandatory Visualizations
Caption: Metabolic pathway of this compound glurate.
Caption: General workflow for assessing drug-drug interactions.
Caption: Logical relationships in CYP3A4-mediated interactions with this compound.
References
- 1. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 2. Absorption, distribution, metabolism and excretion of this compound glurate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of Clarithromycin on PK of this compound, this compound on PK of Clarithromycin and this compound on PK of Midazolam [ctv.veeva.com]
Troubleshooting inconsistent results in Linaprazan H+/K+-ATPase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro H+/K+-ATPase assays with Linaprazan, a potassium-competitive acid blocker (P-CAB).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in an H+/K+-ATPase assay?
A1: this compound is a potassium-competitive acid blocker (P-CAB). It inhibits the gastric H+/K+-ATPase (proton pump) by competing with potassium ions (K+) for binding to the enzyme.[1][2] This reversible binding prevents the conformational changes necessary for proton translocation, thereby inhibiting gastric acid secretion.[1][3] Unlike proton pump inhibitors (PPIs), P-CABs do not require acidic conditions for activation.[1][4]
Q2: What are the key components of an H+/K+-ATPase activity assay?
A2: A typical H+/K+-ATPase activity assay includes:
-
H+/K+-ATPase enriched membrane vesicles: Isolated from sources like goat or rabbit gastric mucosa.[1][5]
-
ATP: The substrate that provides the energy for the pump's activity.[5][6]
-
Magnesium ions (Mg2+): A required cofactor for ATPase activity.[1][5]
-
Potassium ions (K+): Stimulates enzyme activity and is the ion that this compound competes with.[1]
-
Buffer system: To maintain a stable pH, typically around 7.4.[1][5]
-
Detection reagents: To measure the product of the reaction, which is typically inorganic phosphate (Pi). A common method is the malachite green colorimetric assay.[7][8]
Q3: What is a typical IC50 value for this compound in an H+/K+-ATPase assay?
A3: The IC50 value for this compound can vary depending on the specific assay conditions, particularly the pH and potassium concentration. However, reported in vitro IC50 values are generally in the nanomolar range. For example, one study reported an IC50 of 40.21 nM.[9][10]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound H+/K+-ATPase assays can arise from various factors related to reagents, protocol execution, and data analysis. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[11] |
| Inadequate Mixing | Mix all reagents thoroughly before and after adding them to the assay plate. Gently tap the plate or use a plate shaker to ensure a homogenous reaction mixture.[12][13] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
| Inconsistent Incubation Time/Temperature | Ensure all wells are incubated for the exact same duration and at a stable, uniform temperature. Use a high-quality incubator and allow the plate to equilibrate to the correct temperature before starting the reaction.[14] |
Issue 2: Poor or No Enzyme Activity
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Degraded H+/K+-ATPase Enzyme | Store enzyme preparations at -80°C in small aliquots to avoid multiple freeze-thaw cycles.[12] Ensure the enzyme has not been inactivated by harsh detergents or proteases during preparation.[15][16] |
| Sub-optimal ATP Concentration or Quality | Use high-purity ATP and prepare fresh solutions. Store ATP at -20°C in small aliquots.[7][12] The ATP concentration should be optimized for the assay, typically around the Km value. |
| Incorrect Buffer pH or Composition | Verify the pH of the buffer immediately before use. Certain buffer components can interfere with the assay. For example, phosphate-based buffers should be avoided in assays measuring phosphate release.[17] |
| Missing or Incorrect Cofactor Concentration | Ensure that Mg2+ is present at the optimal concentration. The absence or incorrect concentration of this essential cofactor will significantly impact enzyme activity.[1][5] |
| Phosphate Contamination | Use high-purity water and reagents. Glassware should be thoroughly rinsed. Check for phosphate contamination in your buffers and enzyme preparations by running a blank reaction without ATP.[18] |
Issue 3: Inconsistent this compound IC50 Values
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Variability in Potassium Concentration | Since this compound is a potassium-competitive inhibitor, its IC50 is highly dependent on the K+ concentration.[1] Ensure the K+ concentration is consistent across all assays where IC50 values are being compared. |
| Incorrect pH of Assay Buffer | The inhibitory activity of some P-CABs can be pH-dependent.[19] Standardize the pH of the assay buffer for all experiments. |
| This compound Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature). |
| Issues with Serial Dilutions | Ensure accurate and consistent serial dilutions of this compound. Use calibrated pipettes and fresh tips for each dilution step. |
Data Presentation
Table 1: In Vitro IC50 Values for H+/K+-ATPase Inhibitors
| Compound | IC50 (nM) | 95% Confidence Interval (nM) | Assay Conditions |
| This compound | 40.21 | 24.02–66.49 | H+/K+-ATPase from rabbit gastric glands, in the presence of K+ |
| Vonoprazan | 17.15 | 10.81–26.87 | H+/K+-ATPase from rabbit gastric glands, in the presence of K+ |
| X842 (this compound prodrug) | 436.20 | 227.3–806.6 | H+/K+-ATPase from rabbit gastric glands, in the presence of K+ |
| Data sourced from a study on the pharmacological characterization of this compound glurate (X842).[9] |
Table 2: Healing Rates in Erosive Esophagitis (4-week treatment)
| Treatment Group | Intention-to-Treat (ITT) Analysis | Per Protocol (PP) Analysis |
| This compound glurate (all doses) | 71.1% | 80.9% |
| Lansoprazole | 60.6% | 59.1% |
| Data from a dose-finding study of this compound glurate.[2] |
Experimental Protocols
H+/K+-ATPase Activity Assay (Colorimetric)
This protocol is a generalized procedure based on common methodologies for measuring H+/K+-ATPase activity via the detection of inorganic phosphate (Pi) using a malachite green-based reagent.
1. Preparation of Reagents:
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4.[5]
-
Enzyme Preparation: H+/K+-ATPase enriched vesicles from a suitable source (e.g., goat gastric mucosa).[5] The protein concentration should be determined.
-
Reaction Mixture: In assay buffer, prepare a solution containing 4 mM MgCl2 and the desired concentration of KCl.[1]
-
ATP Solution: 4 mM ATP in purified water. Prepare fresh and keep on ice.[7]
-
This compound Solutions: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Stop Solution: 10% (v/v) ice-cold trichloroacetic acid.[5]
-
Phosphate Detection Reagent: A malachite green-based reagent for colorimetric detection of inorganic phosphate.[7]
-
Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.[7]
2. Assay Procedure:
-
Add 50 µL of the reaction mixture to each well of a 96-well plate.
-
Add 10 µL of this compound solution (or vehicle for control wells) to the appropriate wells.
-
Add 30 µL of the H+/K+-ATPase enzyme preparation (e.g., 10 µg of membrane protein).[5]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the ATP solution to all wells.[5][7]
-
Incubate the plate at 37°C for 20-30 minutes.[5]
-
Terminate the reaction by adding 100 µL of ice-cold stop solution.[5]
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add the phosphate detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow color development.
-
Measure the absorbance at the recommended wavelength (typically around 620-660 nm).[8]
3. Data Analysis:
-
Prepare a standard curve using the phosphate standards.
-
Determine the concentration of phosphate released in each well by interpolating from the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).
-
For inhibitor studies, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: Mechanism of H+/K+-ATPase and competitive inhibition by this compound.
Caption: General workflow for a colorimetric H+/K+-ATPase assay.
Caption: A logical flow for troubleshooting inconsistent assay results.
References
- 1. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 4. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abbexa.com [abbexa.com]
- 9. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. abcam.com [abcam.com]
- 14. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 15. Efficient solubilization and purification of the gastric H+, K+-ATPase for functional and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient solubilization and purification of the gastric H+, K+-ATPase for functional and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Strategies to improve the solubility of Linaprazan for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linaprazan. The focus is on strategies to improve its solubility for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a potent and selective potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+ ATPase.[1] It is classified as a lipophilic, weak base, and like many small molecule drug candidates, it can exhibit poor aqueous solubility. This low solubility can be a significant hurdle in in vitro experiments, leading to issues with compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the general strategies to improve the solubility of a poorly soluble compound like this compound?
Several techniques can be employed to enhance the solubility of poorly soluble drugs for in vitro assays. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization or creating nanosuspensions, increases the surface area-to-volume ratio, which can improve the dissolution rate.
-
-
Use of Solubilizing Excipients:
-
Co-solvents: Using a mixture of solvents can increase solubility. For example, a common starting point is dissolving the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) before further dilution in aqueous media.
-
Surfactants: These agents reduce the surface tension between the compound and the solvent, aiding in dissolution. Non-ionic surfactants like Tween-80 are often used.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Q3: Are there any specific solvent systems recommended for this compound and its prodrug, this compound glurate?
Yes, several solvent systems have been reported to successfully solubilize this compound and its prodrug, this compound glurate. It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2] If precipitation occurs during preparation, gentle warming and/or sonication can aid in dissolution.[3]
Troubleshooting Guide
Issue: I'm observing precipitation of this compound in my cell culture medium.
Precipitation of your test compound in the cell culture medium is a common issue that can invalidate your experimental results. Here’s a stepwise approach to troubleshoot this problem:
-
Review Your Stock Solution Preparation:
-
Is your stock concentration too high? Try preparing a lower concentration stock solution.
-
Are you using an appropriate solvent system? Refer to the recommended solvent systems in the tables below.
-
Did you ensure complete dissolution of the stock? Visually inspect your stock solution for any undissolved particles. Gentle warming or sonication might be necessary.
-
-
Evaluate the Dilution Step:
-
Are you adding the stock solution directly to the full volume of media? It is often better to add the stock solution to a smaller volume of media first and then bring it up to the final volume.
-
Is the final concentration in the media exceeding the solubility limit? Even with a soluble stock, the final concentration in the aqueous cell culture medium might be too high. Consider performing a serial dilution to find the maximum soluble concentration in your specific medium.
-
Are there components in your media that could be causing precipitation? High concentrations of salts or proteins in the media can sometimes lead to the precipitation of small molecules.[4]
-
-
Consider the Experimental Conditions:
-
Temperature: Changes in temperature can affect solubility. Ensure your media and compound solutions are at the appropriate temperature before mixing.
-
pH: The pH of your final solution can influence the solubility of ionizable compounds like this compound.
-
Issue: My experimental results are inconsistent, and I suspect it's due to solubility issues.
Inconsistent results are a hallmark of solubility problems. To improve reproducibility:
-
Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles of your stock solutions.
-
Visually inspect your experimental wells for any signs of precipitation before and during the experiment.
-
Perform a solubility test in your specific cell culture medium before conducting your main experiment. This will help you determine the optimal concentration range to work with.
Quantitative Data Summary
The following tables summarize the reported solubility data for this compound and its prodrug, this compound glurate, in various solvent systems.
Table 1: Solubility of this compound
| Solvent System | Concentration Achieved | Notes |
| DMSO | ≥ 35 mg/mL (95.51 mM) | Use freshly opened DMSO.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.68 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.68 mM) | Clear solution.[1] |
Table 2: Solubility of this compound Glurate
| Solvent System | Concentration Achieved | Notes |
| DMSO | 12.5 mg/mL (26.01 mM) | Requires sonication, warming, and heating to 60°C.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.60 mM) | Clear solution.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.60 mM) | Clear solution.[3] |
| DMSO | 4.37 mg/mL (9.09 mM) | Sonication is recommended.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 35 mg/mL).
-
Vortex the tube until the powder is completely dissolved. A brief sonication or gentle warming (e.g., 37°C) may be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Glurate Working Solution with Co-solvents for In Vitro Assays
-
Prepare a stock solution of this compound glurate in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the other solvents in the following order, mixing gently after each addition: PEG300, Tween-80, and finally, saline.
-
The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This working solution can then be further diluted in the appropriate cell culture medium for your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments and troubleshooting precipitation issues.
References
- 1. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound glurate | TargetMol [targetmol.com]
Technical Support Center: Identifying and Characterizing Linaprazan Metabolites
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing the metabolites of Linaprazan and its prodrug, this compound glurate (X842).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound glurate?
This compound glurate is a prodrug that is primarily metabolized to its active form, this compound, through hydrolysis.[1][2][3] This initial step is followed by further metabolism of this compound.
Q2: Which enzyme is responsible for the conversion of this compound glurate to this compound?
The hydrolysis of this compound glurate to this compound is mainly mediated by the enzyme Carboxylesterase 2 (CES2).[1][2]
Q3: What are the subsequent metabolic pathways for this compound?
Following its formation from the prodrug, this compound undergoes a series of metabolic transformations, primarily through oxidation, dehydrogenation, and glucuronidation.[1][2]
Q4: Have any specific metabolites of this compound been identified?
Yes, in a study conducted in rats, a total of 13 metabolites were detected in plasma, urine, feces, and bile.[1][2] The predominant metabolite found in plasma was M150, which has been identified as 2,6-dimethylbenzoic acid.[1][2]
Q5: Is there quantitative data available on the conversion of this compound glurate to this compound?
Yes, studies in animal models have provided quantitative data on this conversion. In rats, the percentage of this compound glurate transformed into this compound was reported to be between 48.69% and 59.48%.[4] In dogs, this transformation ranged from 34.23% to 57.02%.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound or its metabolites | Inefficient sample extraction. | Optimize the extraction procedure. Consider using different solvents or a solid-phase extraction (SPE) method. Ensure the pH of the extraction solvent is appropriate for the analytes. |
| Ion suppression in the mass spectrometer. | Dilute the sample to reduce matrix effects. Improve chromatographic separation to separate analytes from interfering matrix components. Use an internal standard to correct for ion suppression. | |
| Suboptimal LC-MS/MS parameters. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow rates, temperature). Perform a full scan and product ion scan to determine the optimal precursor and product ions for multiple reaction monitoring (MRM). | |
| Poor peak shape or resolution in chromatography | Inappropriate column chemistry or mobile phase. | Screen different HPLC/UHPLC columns (e.g., C18, HILIC) to find the best separation for the parent drug and its diverse metabolites. Optimize the mobile phase composition and gradient elution profile. |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Difficulty in identifying unknown metabolites | Insufficient fragmentation in MS/MS. | Increase the collision energy in the MS/MS experiment to induce more fragmentation and obtain more structural information. |
| Co-elution of isomeric metabolites. | Improve chromatographic resolution by using a longer column, a shallower gradient, or a different stationary phase. | |
| Inconsistent quantitative results | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol. Use of an automated liquid handler can improve reproducibility. |
| Instability of metabolites. | Process samples quickly and store them at low temperatures (e.g., -80°C). Investigate the stability of metabolites under different storage and processing conditions. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Glurate (X842) and its Metabolite this compound in Rats Following a Single Oral Dose
| Dose of this compound Glurate | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | t½ (h) |
| 2.4 mg/kg | This compound Glurate | 25.5 ± 10.1 | 0.5 | 58.3 ± 20.4 | 2.0 ± 0.4 |
| This compound | 110 ± 35.8 | 2 | 570 ± 189 | 2.7 ± 0.6 | |
| 9.6 mg/kg | This compound Glurate | 102 ± 41.6 | 1 | 234 ± 98.7 | 2.5 ± 0.5 |
| This compound | 438 ± 154 | 4 | 2290 ± 811 | 3.1 ± 0.7 |
Data adapted from in vivo studies in rats.[4]
Table 2: Relative Abundance of the Major Plasma Metabolite in Rats
| Species | Metabolite | % of Total Drug-Related Material AUC (0-24h) in Plasma |
| Male Rat | M150 (2,6-dimethylbenzoic acid) | 80.65% |
| Female Rat | M150 (2,6-dimethylbenzoic acid) | 67.65% |
Data represents the contribution of the M150 metabolite to the total radioactivity in plasma over 24 hours.[1][2]
Experimental Protocols
Protocol 1: Sample Preparation for Metabolite Analysis from Plasma
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method for Metabolite Identification and Quantification
-
Liquid Chromatography System: A UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition:
-
Full Scan (MS1): Acquire data in the m/z range of 100-1000 for metabolite profiling.
-
Tandem MS (MS/MS): Perform data-dependent acquisition to trigger MS/MS fragmentation for the most abundant ions to aid in structural elucidation.
-
MRM (for quantification): For known metabolites and the parent drug, develop a multiple reaction monitoring method using specific precursor-product ion transitions.
-
Visualizations
Caption: Metabolic pathway of this compound glurate.
Caption: Workflow for metabolite identification.
Caption: Mechanism of action of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Absorption, distribution, metabolism and excretion of this compound glurate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound glurate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential adverse effects observed in Linaprazan studies
Linaprazan Technical Support Center: Troubleshooting & FAQ
This guide is designed for researchers, scientists, and drug development professionals working with this compound and its prodrug, this compound glurate. It provides answers to frequently asked questions and detailed troubleshooting protocols for potential adverse effects or unexpected observations during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We've observed elevated liver transaminases (e.g., ALT, AST) in our animal model after administering this compound. How can we investigate and mitigate this potential hepatotoxicity?
A1: This is a critical observation. Early development of this compound noted increases in liver transaminases in some patients, which was attributed to high peak plasma concentrations (Cmax).[1] The development of the prodrug, this compound glurate, was a direct strategy to mitigate this by lowering the Cmax by approximately 75%, thereby reducing the metabolic load on the liver.[1]
If you observe signs of hepatotoxicity, a systematic investigation is warranted.
The following workflow can help diagnose and address potential drug-induced liver injury (DILI) in a preclinical setting.
This protocol outlines a method for testing the direct cytotoxic potential of this compound on liver cells.
-
Cell Culture:
-
Culture primary human hepatocytes or a suitable cell line (e.g., HepG2) in appropriate media until they reach 80-90% confluency in 96-well plates.
-
-
Compound Preparation & Dosing:
-
Prepare a 10 mM stock solution of this compound or this compound glurate in DMSO.
-
Perform serial dilutions in culture media to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% in all wells.
-
Replace the culture medium in the 96-well plates with the medium containing the different compound concentrations. Include vehicle-only (DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytotoxicity Assessment (LDH Assay):
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure absorbance using a plate reader at the specified wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
-
Plot the dose-response curve and determine the IC50 value.
-
Q2: Our long-term study with this compound glurate will likely cause hypergastrinemia. How should we monitor this, and what are the downstream implications for our experiments?
A2: Observing hypergastrinemia is an expected pharmacodynamic effect of potent acid-suppressing agents, including Potassium-Competitive Acid Blockers (P-CABs).[2] The reduction in gastric acid secretion removes the negative feedback on antral G-cells, leading to an increase in gastrin production and release.[3] While this is a normal physiological response, monitoring it is crucial in long-term studies due to gastrin's trophic effects on gastric epithelial cells, particularly enterochromaffin-like (ECL) cells.[4][5]
The diagram below illustrates the physiological feedback loop affected by this compound.
Clinical data from a Phase II dose-finding study comparing various doses of this compound glurate (LG) with lansoprazole provides context for its general safety profile.[6]
| Treatment Group | Number of Patients (N) | Patients with at least one TEAE (%) |
| This compound Glurate (All Doses) | 199 | 22.1% |
| Lansoprazole (30 mg) | 49 | 26.5% |
| Data adapted from a Phase II study of this compound glurate. The full study period included open-label lansoprazole treatment for all groups after the initial 4 weeks.[6] |
While specific data for this compound is emerging, the effect of potent acid suppression on gastrin is well-documented for the drug class.
| Parameter | Expected Change with Potent Acid Suppression | Reference |
| Fasting Serum Gastrin (FSG) | Increase of <3-4 fold above normal in most subjects. | [5] |
| High FSG Response | Increase of >5 fold above normal in 10-30% of subjects. | [5] |
This protocol provides a standard method for measuring gastrin levels in serum samples from animal models or human subjects.
-
Sample Collection and Preparation:
-
Collect whole blood from subjects after a period of fasting (to measure basal levels).
-
Samples should be collected in serum separator tubes.
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.
-
Aliquot the resulting serum into cryovials and immediately store at -80°C until analysis to prevent degradation.
-
-
Gastrin Measurement (ELISA):
-
Use a commercially available Gastrin ELISA kit (ensure it is validated for the species you are studying).
-
Thaw serum samples and kit reagents on ice.
-
Prepare gastrin standards and quality controls as per the kit manufacturer's instructions.
-
Add standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.
-
Follow the kit's protocol for incubation steps, washing, addition of detection antibody, substrate, and stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well using a microplate reader at the wavelength specified by the manufacturer (typically 450 nm).
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Use the standard curve to interpolate the gastrin concentration in your unknown samples.
-
Express results in pg/mL or pmol/L.
-
-
Follow-up Considerations for Long-Term Studies:
-
Histology: At the end of the study, collect gastric tissue, fix in formalin, and embed in paraffin. Perform Hematoxylin and Eosin (H&E) staining on tissue sections to assess mucosal thickness and cellular morphology.
-
Immunohistochemistry (IHC): Use antibodies against markers like chromogranin A to specifically identify and quantify ECL cell populations to assess for hyperplasia.
-
Mechanism of Action Overview
This compound is a potassium-competitive acid blocker (P-CAB).[7][8] Unlike proton pump inhibitors (PPIs) which bind covalently and irreversibly, P-CABs bind reversibly and ionically to the H+/K+ ATPase (proton pump) at or near the potassium-binding site.[1][9] This action prevents the final step in gastric acid secretion. This mechanism allows for a rapid onset of action and potent, dose-dependent acid suppression.[7]
References
- 1. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 2. Drug-induced changes of plasma gastrin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Insights into Effects/Risks of Chronic Hypergastrinemia and Lifelong PPI Treatment in Man Based on Studies of Patients with Zollinger–Ellison Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
Technical Support Center: Improving the Translational Relevance of Preclinical Linaprazan Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linaprazan and its prodrug, this compound glurate. Our goal is to help you design robust preclinical studies, troubleshoot common experimental issues, and ultimately improve the translational relevance of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and this compound glurate?
This compound is a potassium-competitive acid blocker (P-CAB).[1][2] It inhibits gastric acid secretion by competitively and reversibly binding to the potassium-binding site of the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) proton pump in gastric parietal cells.[2][3] This is the final step in gastric acid production.[3] Unlike proton pump inhibitors (PPIs), which bind covalently and irreversibly, the binding of P-CABs is ionic and reversible.[2] this compound glurate (also known as X842) is a prodrug of this compound, designed to have a longer biological half-life.[4] After administration, this compound glurate is rapidly converted to its active form, this compound.[4][5]
Q2: Why was this compound glurate developed as a prodrug for this compound?
While effective, this compound has a relatively short half-life in humans, which limits its duration of acid inhibition.[4] To achieve 24-hour acid control, high doses of this compound were required, leading to high peak plasma concentrations (Cmax) that raised safety concerns. This compound glurate was developed to address these pharmacokinetic limitations. As a prodrug, it provides a more sustained release of this compound, resulting in a lower Cmax and a longer duration of action, which allows for once-daily dosing and a more favorable safety profile.
Q3: What are the key differences between P-CABs like this compound and traditional PPIs?
The primary differences lie in their mechanism of action and pharmacokinetics:
| Feature | Potassium-Competitive Acid Blockers (P-CABs) | Proton Pump Inhibitors (PPIs) |
| Binding | Ionic and reversible[2] | Covalent and irreversible[2] |
| Activation | Do not require acid activation[1] | Require acid activation[2] |
| Onset of Action | Rapid[2] | Slower, require 3-5 days for full effect[2] |
| Dosing | Can be taken with or without food | Typically taken before meals |
| Effect on Newly Synthesized Pumps | Can inhibit newly synthesized pumps due to longer plasma half-life[1] | Less effective against pumps synthesized after the drug has been cleared from the plasma[6] |
Q4: What are the most common preclinical models used to evaluate this compound?
The most common preclinical models are the pylorus-ligated rat model for in vivo assessment of gastric acid secretion and the in vitro H+/K+ ATPase inhibition assay to determine direct inhibitory activity on the proton pump.
Troubleshooting Guides
Pylorus Ligation Model
Problem: High variability in gastric acid volume and pH measurements between animals in the same group.
Possible Causes & Solutions:
-
Inconsistent Fasting Period: Ensure all animals are fasted for a consistent period (typically 18-24 hours) with free access to water before the procedure. Coprophagy during fasting can be minimized by housing rats in cages with raised wire mesh floors.
-
Surgical Technique Variation: Inconsistent ligation of the pylorus can lead to variations in gastric content accumulation. Ensure the ligature is placed consistently and that there is no damage to surrounding blood vessels. Post-operative pain and stress can also increase acid secretion.[7][8] Maintaining anesthesia throughout the 4-hour experimental period can produce more homogenous results.[8]
-
Stress-Induced Acid Secretion: Stress from handling and the surgical procedure can influence gastric acid secretion. Acclimatize animals to the facility and handling procedures before the experiment.
-
Inaccurate Sample Collection: Ensure complete collection of gastric contents. After sacrificing the animal, ligate the esophagus before removing the stomach to prevent loss of contents.
-
Titration Errors: Use a calibrated pH meter and standardized NaOH solution for titration. Ensure the endpoint of the titration is consistent.
Problem: Lower than expected efficacy of this compound glurate.
Possible Causes & Solutions:
-
Inadequate Drug Absorption: While this compound glurate is rapidly absorbed, factors such as the vehicle used for administration can influence its bioavailability. Ensure the formulation is appropriate for oral administration in rats.
-
Incorrect Dosing: Double-check dose calculations and the concentration of the dosing solution.
-
Timing of Drug Administration: Administer the compound at a consistent time relative to the pylorus ligation.
-
Metabolism Differences: Be aware of potential sex-based differences in metabolism. In rats, female rats have shown higher plasma levels of this compound after administration of this compound glurate.[4]
H+/K+ ATPase Inhibition Assay
Problem: Low in vitro potency (high IC50) of this compound glurate.
Possible Causes & Solutions:
-
This compound glurate is a prodrug: this compound glurate itself is a weak inhibitor of the H+/K+ ATPase.[4] Its potency is significantly lower than its active metabolite, this compound.[4] The in vitro assay using isolated enzyme preparations may not fully reflect the in vivo condition where the prodrug is converted to the active form.
-
Enzyme Preparation Quality: The activity of the isolated H+/K+ ATPase can vary. Ensure the enzyme is prepared from fresh tissue and stored properly.
-
Assay Conditions: The inhibitory activity of P-CABs is potassium-dependent. Ensure that the assay buffer contains an appropriate concentration of potassium ions. The absence of K+ will result in no measurable inhibitory effect.[4]
-
Incubation Time: A pre-incubation step of the enzyme with the compound before initiating the reaction with ATP can be crucial.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Glurate (X842), this compound, and Vonoprazan on H+/K+ ATPase
| Compound | IC50 (nM) | 95% Confidence Interval (nM) |
| Vonoprazan | 17.15 | 10.81–26.87 |
| This compound | 40.21 | 24.02–66.49 |
| This compound Glurate (X842) | 436.20 | 227.3–806.6 |
Data from in vitro H+/K+ ATPase inhibition assay.[4]
Table 2: Pharmacokinetic Parameters of this compound Glurate (X842) and this compound in Male Sprague-Dawley Rats after a Single Oral Dose
| Dose of X842 (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | t1/2 (h) |
| 2.4 | X842 | 23.5 ± 10.1 | 0.50 | 48.9 ± 12.3 | 2.0 ± 0.4 |
| This compound | 101 ± 25.6 | 2.00 | 482 ± 113 | 3.1 ± 0.6 | |
| 9.6 | X842 | 89.2 ± 31.4 | 1.00 | 258 ± 73.1 | 2.7 ± 0.8 |
| This compound | 412 ± 123 | 4.00 | 2540 ± 712 | 4.2 ± 1.1 |
Data are presented as mean ± SD.[4]
Table 3: Pharmacokinetic Parameters of this compound Glurate (X842) and this compound in Male Beagle Dogs after a Single Oral Dose
| Dose of X842 (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | t1/2 (h) |
| 0.6 | X842 | 19.8 ± 6.9 | 0.50 | 28.1 ± 7.9 | 2.0 ± 0.7 |
| This compound | 45.1 ± 11.2 | 1.00 | 163 ± 41.5 | 3.4 ± 1.2 | |
| 2.4 | X842 | 76.5 ± 25.3 | 0.75 | 123 ± 39.8 | 2.8 ± 0.9 |
| This compound | 189 ± 63.4 | 1.50 | 789 ± 213 | 4.5 ± 1.3 |
Data are presented as mean ± SD.[4]
Experimental Protocols
Pylorus Ligation Model in Rats
Objective: To evaluate the in vivo antisecretory activity of a test compound.
Materials:
-
Male Sprague-Dawley rats (180-220g)
-
Test compound (e.g., this compound glurate) and vehicle
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Suture material
-
Centrifuge tubes
-
pH meter
-
0.01 N NaOH solution
-
Topfer's reagent and phenolphthalein indicator
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water. House them in cages with raised wire mesh floors to prevent coprophagy.
-
Drug Administration: Administer the test compound or vehicle orally or intraperitoneally at a defined time before surgery.
-
Anesthesia and Surgery: Anesthetize the rat. Make a midline abdominal incision to expose the stomach.
-
Pylorus Ligation: Carefully ligate the pyloric end of the stomach with a silk suture. Ensure that the blood supply is not compromised.
-
Closure: Close the abdominal wall with sutures.
-
Post-operative Period: Keep the animal anesthetized for the entire 4-hour duration of the experiment to minimize pain and stress.[8]
-
Sample Collection: After 4 hours, sacrifice the animal by CO2 asphyxiation. Ligate the esophageal end of the stomach and carefully remove the stomach.
-
Measurement of Gastric Content: Collect the gastric contents into a graduated centrifuge tube.
-
Volume and pH: Measure the volume of the gastric juice and determine its pH using a pH meter.
-
Titration: Centrifuge the gastric juice at 2000 rpm for 10 minutes. Pipette 1 ml of the supernatant into a flask, add 2-3 drops of Topfer's reagent, and titrate with 0.01 N NaOH until the red color disappears and the solution turns yellowish-orange.[9] This volume corresponds to free acidity.[9] Add 2-3 drops of phenolphthalein and continue titration until a definite red tinge appears.[9] The total volume of NaOH used corresponds to the total acidity.
H+/K+ ATPase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound on the proton pump.
Materials:
-
H+/K+ ATPase enzyme preparation (from hog or rabbit gastric mucosa)
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Potassium chloride (KCl)
-
Adenosine triphosphate (ATP)
-
Reagents for phosphate detection (e.g., malachite green solution)
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction containing H+/K+ ATPase from fresh or frozen gastric mucosa.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, MgCl2, KCl, and the enzyme preparation.
-
Compound Addition: Add various concentrations of the test compound or vehicle to the wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Initiate Reaction: Add ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or SDS).
-
Phosphate Detection: Add the colorimetric reagent (e.g., malachite green) to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the H+/K+ ATPase proton pump.
Caption: Experimental workflow for the pylorus ligation model.
Caption: Experimental workflow for the in vitro H+/K+ ATPase inhibition assay.
References
- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPI vs PCAB | Treatments For Acid Reflux | Cinclus Pharma [cincluspharma.com]
- 3. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.info [ijpsr.info]
Validation & Comparative
Comparative Efficacy of Linaprazan and Vonoprazan in Acid Suppression: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent potassium-competitive acid blockers (P-CABs), linaprazan (in its prodrug form, this compound glurate) and vonoprazan, in the suppression of gastric acid. This objective analysis is based on available preclinical and clinical data, offering a valuable resource for researchers and professionals in the field of gastroenterology and drug development.
Mechanism of Action: A Shared Pathway
Both this compound and vonoprazan are classified as P-CABs, representing a significant advancement in acid suppression therapy. Unlike proton pump inhibitors (PPIs) that require acid activation and bind irreversibly to the proton pump (H+/K+ ATPase), P-CABs competitively and reversibly inhibit the potassium-binding site of the proton pump.[1][2] This distinct mechanism of action contributes to a more rapid onset of acid suppression.[3]
Figure 1: Mechanism of Action of P-CABs.
Preclinical Comparative Data: In Vitro Inhibitory Potency
Preclinical studies provide a direct comparison of the inhibitory activity of this compound, its prodrug this compound glurate (X842), and vonoprazan on the H+/K+ ATPase.
| Compound | IC50 (nM) |
| Vonoprazan | 17 |
| This compound | 40 |
| This compound Glurate (X842) | 436 |
| Data from in vitro studies comparing the half-maximal inhibitory concentration (IC50) of each compound on H+/K+ ATPase activity.[4] |
The lower IC50 value for vonoprazan suggests a higher in vitro potency in inhibiting the proton pump compared to this compound. This compound glurate, as a prodrug, demonstrates significantly lower in vitro activity, as it requires conversion to its active form, this compound.[4]
Clinical Efficacy in Erosive Esophagitis: An Indirect Comparison
While direct head-to-head clinical trials are not yet available, the efficacy of both this compound glurate and vonoprazan has been evaluated against the PPI lansoprazole in patients with erosive esophagitis (EE).
| Drug | Dosage | Comparator | Healing Rate (4 Weeks) | Patient Population | Source |
| This compound Glurate | 25, 50, 75, 100 mg twice daily | Lansoprazole 30 mg once daily | 71.1% (all doses, ITT) vs. 60.6% | EE (LA Grade C/D or A/B with partial PPI response) | [5][6] |
| Best performing dose | Outperformed lansoprazole by >50% in LA Grade C/D | [5][6] | |||
| Vonoprazan | 20 mg once daily | Lansoprazole 30 mg once daily | 93% vs. 85% | Erosive Esophagitis | [7] |
| 92% vs. 72% in LA Grade C/D | [7] | ||||
| ITT: Intention-to-Treat analysis. LA Grade: Los Angeles Classification of Erosive Esophagitis. |
These results suggest that both this compound glurate and vonoprazan are highly effective in healing erosive esophagitis, with vonoprazan demonstrating superiority over lansoprazole in a pivotal trial.[7] this compound glurate also showed a strong dose-dependent healing rate, outperforming lansoprazole, particularly in patients with more severe disease.[5][6]
Intragastric pH Control: A Key Pharmacodynamic Marker
The ability of a drug to maintain a higher intragastric pH over a 24-hour period is a critical indicator of its acid-suppressing efficacy.
| Drug | Dosage | Key Findings | Source |
| This compound Glurate | ≥50 mg | Achieved gastric pH ≥4 for >50% of the 24-hour period. | [8] |
| ≥100 mg | Maintained pH ≥4 for >50% during nocturnal periods. | [8] | |
| Vonoprazan | 20 mg | 24-hour gastric pH > 4 holding time ratio increased to 96.46% from baseline in PPI-resistant EE patients. | [9] |
| 40 mg | 24-hour gastric pH > 4 holding time ratio increased to 100.00% from baseline in PPI-resistant EE patients. | [9] |
Both agents demonstrate robust control of intragastric pH. This compound glurate's profile is designed to provide sustained acid suppression, which is crucial for managing conditions like nocturnal acid breakthrough.[8] Vonoprazan has also shown the ability to achieve and maintain a high intragastric pH, even in patients who are resistant to PPIs.[9]
Experimental Protocols: A Glimpse into the Clinical Trials
The clinical evaluation of both this compound glurate and vonoprazan has followed rigorous, well-designed protocols.
Figure 2: Generalized Clinical Trial Workflow.
This compound Glurate Phase II Dose-Finding Study (NCT05055128)
-
Objective: To evaluate the 4-week healing rate and safety of four dosing regimens of this compound glurate in patients with erosive esophagitis.[6]
-
Design: A double-blind, dose-finding study comparing this compound glurate to lansoprazole.[6]
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis (LA Grade C/D or LA Grade A/B with a partial response to at least 8 weeks of PPI therapy).[6]
-
Intervention: Patients were randomized to receive this compound glurate (25, 50, 75, or 100 mg twice daily) or lansoprazole (30 mg once daily) for 4 weeks.[6]
-
Primary Outcome: The proportion of patients with healed erosive esophagitis at week 4, confirmed by endoscopy.
Vonoprazan Phase III Study for Erosive Esophagitis
-
Objective: To verify the non-inferiority of vonoprazan versus lansoprazole in patients with erosive esophagitis.
-
Design: A multicenter, randomized, double-blind, parallel-group comparison study.
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis (LA Classification Grades A–D).
-
Intervention: Patients were randomly allocated to receive vonoprazan 20 mg or lansoprazole 30 mg once daily.
-
Primary Outcome: The proportion of patients with healed erosive esophagitis confirmed by endoscopy up to week 8.
Conclusion
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Trial: Dose-Finding Study of this compound Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mediacdn.gi.org [mediacdn.gi.org]
- 8. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 9. A randomized, double-blind study to evaluate the acid-inhibitory effect of vonoprazan (20 mg and 40 mg) in patients with proton-pump inhibitor-resistant erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 11. This compound Glurate vs Lansoprazole for Acid Reflux · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. Cinclus Pharma Advances this compound Glurate Toward Phase III Trials for Acid-Related Diseases [trial.medpath.com]
- 13. storage.mfn.se [storage.mfn.se]
Head-to-Head Clinical Trial: Linaprazan Glurate vs. Lansoprazole for Erosive Esophagitis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the potassium-competitive acid blocker (P-CAB) linaprazan glurate and the proton pump inhibitor (PPI) lansoprazole, based on the head-to-head Phase II LEED clinical trial. The focus is on the treatment of erosive esophagitis (eGERD), a common manifestation of gastroesophageal reflux disease (GERD).
Executive Summary
This compound glurate, a novel P-CAB, has demonstrated superior efficacy in the healing of erosive esophagitis compared to the established PPI, lansoprazole, particularly in patients with more severe disease. The Phase II LEED study revealed that this compound glurate, at various dosages, achieved higher 4-week healing rates than the standard dose of lansoprazole. This effect was most pronounced in patients with Los Angeles (LA) classification grades C and D esophagitis. The safety profile of this compound glurate was found to be comparable to that of lansoprazole.
Data Presentation
The following tables summarize the key quantitative data from the Phase II LEED clinical trial, comparing the efficacy of different doses of this compound glurate with lansoprazole 30 mg.
Table 1: 4-Week Healing Rates of Erosive Esophagitis (All Grades)
| Treatment Group | Intention-to-Treat (ITT) Analysis | Per-Protocol (PP) Analysis |
| This compound Glurate (all doses) | 71.1%[1][2] | 80.9%[1][2] |
| Lansoprazole 30 mg QD | 60.6%[1][2] | 59.1%[1][2] |
Table 2: 4-Week Healing Rates by Esophagitis Severity (ITT Analysis)
| Treatment Group | LA Grade A/B | LA Grade C/D |
| This compound Glurate 25 mg BID | 73.7%[1] | 58.3%[1] |
| This compound Glurate 50 mg BID | 75.7%[1] | 72.7%[1] |
| This compound Glurate 75 mg BID | 78.0%[1] | 85.0%[1] |
| This compound Glurate 100 mg BID | 54.5%[1] | 50.0%[1] |
| Highest this compound Glurate Dose Group | 91% [3][4][5] | 89% [3][4][5] |
| Lansoprazole 30 mg QD | 81.0%[3][4] | 38%[3][4][5] |
Mechanism of Action
This compound glurate and lansoprazole employ different mechanisms to suppress gastric acid secretion.
Lansoprazole , a proton pump inhibitor (PPI), irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells, blocking the final step of acid production. This action is covalent and requires an acidic environment for activation.
This compound glurate , a potassium-competitive acid blocker (P-CAB), competitively and reversibly binds to the potassium-binding site of the proton pump. This ionic binding does not require an acidic environment for activation, leading to a faster onset of action.
Experimental Protocols
The comparative data is primarily derived from the Phase II LEED (this compound glurate Erosive Esophagitis Dose Ranging) study.
LEED Study Design
-
Study Type: A Phase 2, randomized, double-blind, active comparator-controlled, 5-arm parallel-group, dose-finding study.[1]
-
Patient Population: Adult patients with endoscopically confirmed erosive esophagitis (LA grades A, B, C, or D).[2] Patients with LA grades A/B were required to have a history of at least 8 weeks of prior insufficient PPI treatment.[2][3]
-
Intervention Arms:
-
Treatment Duration: 4 weeks of double-blind treatment, followed by a 4-week open-label phase with lansoprazole.[1][2]
-
Primary Endpoint: The primary outcome was the rate of endoscopic healing of erosive esophagitis at 4 weeks.[3][4] Healing was defined as the absence of esophageal erosions (LA grade 0).[4]
-
Secondary Endpoints: Safety and tolerability were assessed as secondary endpoints.[3][4]
Key Methodologies
-
Endoscopy: Upper endoscopy was performed at screening and at the 4-week follow-up to assess the grade of erosive esophagitis according to the Los Angeles (LA) classification.[1]
-
Data Analysis: The primary efficacy analysis was performed on both the intention-to-treat (ITT) and per-protocol (PP) populations.[1][2]
Safety and Tolerability
In the Phase II LEED study, this compound glurate was generally well-tolerated, with a safety profile comparable to that of lansoprazole.[2][3][4] The most frequently reported adverse event was COVID-19, which occurred in 4% of the total study population.[3][4][5]
Conclusion
The head-to-head clinical data from the Phase II LEED study suggests that this compound glurate is a highly effective treatment for erosive esophagitis, demonstrating superior healing rates compared to lansoprazole, especially in patients with more severe disease (LA grades C and D). Its rapid onset of action and favorable safety profile position it as a promising alternative in the management of acid-related disorders. Further Phase III trials are anticipated to confirm these findings and provide more definitive evidence of its clinical utility.
References
- 1. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trial: Dose-Finding Study of this compound Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. storage.mfn.se [storage.mfn.se]
- 5. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]
A Comparative Meta-Analysis of Potassium-Competitive Acid Blockers, Including the Novel Compound Linaprazan
In the landscape of acid-suppressive therapy, potassium-competitive acid blockers (P-CABs) represent a significant advancement over traditional proton pump inhibitors (PPIs). This guide provides a detailed meta-analysis of key P-CABs, with a special focus on the emerging drug Linaprazan glurate. By synthesizing data from recent clinical trials and pharmacological studies, we offer a comparative overview of the efficacy, safety, and pharmacokinetic profiles of this compound alongside other prominent P-CABs like Vonoprazan, Tegoprazan, and Fexuprazan. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Mechanism of Action: A Shared Pathway
P-CABs, including this compound, exert their acid-suppressing effects by competitively inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike PPIs, which require acidic activation and form covalent bonds, P-CABs bind ionically and reversibly to the potassium-binding site of the proton pump, leading to a more rapid onset of action and prolonged acid suppression.[1][2][3] this compound glurate is a prodrug that is rapidly converted to its active metabolite, this compound.[3][4]
Below is a diagram illustrating the mechanism of action for P-CABs.
References
- 1. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 3. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 4. researchgate.net [researchgate.net]
Benchmarking Linaprazan's Safety Profile Against Other P-CABs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of potassium-competitive acid blockers (P-CABs) has marked a significant evolution in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). As the landscape of P-CABs expands, a thorough understanding of their comparative safety profiles is paramount for researchers, clinicians, and drug developers. This guide provides an objective comparison of the safety profiles of linaprazan, a promising P-CAB in development, against other market-approved and late-stage P-CABs: vonoprazan, fexuprazan, and tegoprazan. The information is supported by available clinical trial data and detailed experimental methodologies.
Executive Summary of Comparative Safety
Potassium-competitive acid blockers as a class have demonstrated a safety profile that is generally comparable to that of proton pump inhibitors (PPIs), the long-standing standard of care in acid suppression therapy.[1][2] Treatment-emergent adverse events (TEAEs) are typically mild to moderate in severity across the class. However, nuances in the safety profiles of individual P-CABs are emerging from clinical trial data.
This compound glurate , a prodrug of this compound, has been shown to be well-tolerated in Phase I and II clinical trials, with a safety profile comparable to the PPI lansoprazole.[3][4] A key design feature of the glurate prodrug is to achieve lower peak plasma concentrations (Cmax) of this compound, which is anticipated to minimize the load on the liver.[4]
Vonoprazan , the most extensively studied P-CAB, also exhibits a safety profile largely similar to PPIs.[5] However, some meta-analyses have suggested a potential for a higher risk of serious adverse events compared to lansoprazole.[6]
Fexuprazan has demonstrated a favorable safety and tolerability profile in clinical trials, with no significant differences in adverse drug reactions when compared to esomeprazole in patients with erosive esophagitis and gastritis.[7][8][9][10]
Tegoprazan has shown a safety profile comparable to lansoprazole in studies for gastric ulcers and has been well-tolerated in patients with non-erosive reflux disease (NERD).[11][12][13][14]
Quantitative Safety Data Summary
The following tables summarize the incidence of adverse events from key clinical trials of this compound glurate, vonoprazan, fexuprazan, and tegoprazan. It is important to note that direct head-to-head comparative trials between all these P-CABs are limited; therefore, the data is primarily from studies with PPI comparators.
Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in Clinical Trials
| P-CAB | Comparator | Indication | TEAE Rate (P-CAB) | TEAE Rate (Comparator) | Reference |
| This compound glurate | Lansoprazole | Erosive Esophagitis | Comparable to lansoprazole | COVID-19 most reported AE (4% of total) | [3][15] |
| Vonoprazan | Lansoprazole | Erosive Esophagitis | Not specified | Not specified | [16] |
| Fexuprazan | Esomeprazole | Erosive Esophagitis | 19.4% (Drug-related) | 19.6% (Drug-related) | [8][14] |
| Tegoprazan | Lansoprazole | Duodenal Ulcer | 62.3% | 66.7% | [11] |
| Tegoprazan | Placebo | NERD | No significant difference | No significant difference | [6] |
Table 2: Common Adverse Events Reported in P-CAB Clinical Trials (Incidence >2%)
| P-CAB | Common Adverse Events |
| This compound glurate | COVID-19 |
| Vonoprazan | Nasopharyngitis, Diarrhea, Constipation, Nausea |
| Fexuprazan | Upper respiratory tract infection, Headache, Diarrhea |
| Tegoprazan | Nausea, Diarrhea, Headache, Dizziness |
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the critical appraisal of safety data. Below are summaries of the experimental protocols for pivotal studies of each P-CAB.
This compound Glurate: The LEED Study
-
Study Design: A Phase II, randomized, double-blind, dose-finding study comparing four different dosing regimens of this compound glurate with lansoprazole.[17][18]
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles (LA) grades A, B, C, or D).[17][18]
-
Treatment Arms: Patients were randomized to receive one of four doses of this compound glurate or lansoprazole 30 mg once daily for four weeks.[19]
-
Safety Endpoints: The primary safety endpoint was the incidence and severity of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and adverse events leading to discontinuation. Laboratory parameters, vital signs, and electrocardiograms (ECGs) were also monitored.[18]
Vonoprazan: The PHALCON-EE Study
-
Study Design: A Phase III, randomized, double-blind, multicenter trial comparing vonoprazan with lansoprazole for the healing and maintenance of healing of erosive esophagitis.[7][20]
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis.[5]
-
Treatment Arms: In the healing phase, patients were randomized to receive vonoprazan 20 mg or lansoprazole 30 mg once daily for up to 8 weeks. In the maintenance phase, patients with healed esophagitis were re-randomized to receive vonoprazan 10 mg, vonoprazan 20 mg, or lansoprazole 15 mg once daily for 24 weeks.[7]
-
Safety Endpoints: Safety and tolerability were assessed through the monitoring of TEAEs, SAEs, and laboratory abnormalities.[7]
Fexuprazan: Phase III Erosive Esophagitis Trial
-
Study Design: A Phase III, randomized, double-blind, active-controlled, multicenter study to evaluate the efficacy and safety of fexuprazan compared to esomeprazole in patients with erosive esophagitis.[8][10][13][14][21]
-
Patient Population: Adult patients with endoscopically confirmed erosive esophagitis.[8][10][13][14][21]
-
Treatment Arms: Patients were randomized to receive fexuprazan 40 mg or esomeprazole 40 mg once daily for up to 8 weeks.[8][10][13][14][21]
-
Safety Endpoints: Safety was evaluated by assessing the incidence of TEAEs, adverse drug reactions (ADRs), and changes in laboratory tests, vital signs, and ECGs.[21]
Tegoprazan: NERD Clinical Trial (NCT02556021)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter study to assess the efficacy and safety of tegoprazan in patients with non-erosive reflux disease (NERD).[6][12]
-
Patient Population: Patients with a diagnosis of NERD, characterized by reflux symptoms without endoscopic evidence of esophageal erosions.[6][12]
-
Treatment Arms: Patients were randomized to receive tegoprazan 50 mg, tegoprazan 100 mg, or placebo once daily for 4 weeks.[6][9][12][22][23]
-
Safety Endpoints: The safety assessment included the incidence of TEAEs, physical examinations, vital signs, and clinical laboratory tests.[12]
Signaling Pathways and Experimental Workflows
Mechanism of Action of P-CABs
Potassium-competitive acid blockers directly inhibit the final step in the gastric acid secretion pathway: the H+/K+ ATPase, or proton pump, located in the secretory canaliculi of parietal cells. Unlike PPIs, which require acid activation and bind irreversibly to the proton pump, P-CABs bind reversibly and competitively with potassium ions.[4][11][16] This allows for a rapid onset of action and a more sustained and potent inhibition of acid secretion, independent of the pump's activation state.[4]
Caption: Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs).
General Clinical Trial Workflow for P-CAB Safety Assessment
The safety assessment of P-CABs in clinical trials follows a standardized workflow to ensure patient safety and to systematically collect data on adverse events.
Caption: General workflow for assessing safety in P-CAB clinical trials.
References
- 1. Clinical Trial: Dose-Finding Study of this compound Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of efficacy and safety of potassium‐competitive acid blocker and proton pump inhibitor in gastric acid‐related diseases: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]
- 5. VOQUEZNA® (vonoprazan) Efficacy Results in Erosive GERD | HCP [voqueznapro.com]
- 6. Randomised clinical trial: comparison of tegoprazan and placebo in non-erosive reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phathom Pharmaceuticals Announces Positive Topline Results [globenewswire.com]
- 8. The efficacy and safety of fexuprazan in treating erosive esophagitis: a phase III, randomized, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomised clinical trial: comparison of tegoprazan and placebo in non‐erosive reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects | Semantic Scholar [semanticscholar.org]
- 20. Phathom Pharmaceuticals Announces Initiation of Pivotal Phase 3 Clinical Trial for Vonoprazan in Erosive Esophagitis | Phathom Pharmaceuticals, Inc. [investors.phathompharma.com]
- 21. researchgate.net [researchgate.net]
- 22. journals.plos.org [journals.plos.org]
- 23. Efficacy and safety of tegoprazan in the treatment of gastroesophageal reflux disease: A protocol for meta-analysis and systematic review | PLOS One [journals.plos.org]
A Comparative Analysis of the Binding Kinetics of Linaprazan and Other Potassium-Competitive Acid Blockers (P-CABs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the binding kinetics of Linaprazan and other prominent Potassium-Competitive Acid Blockers (P-CABs), including Vonoprazan, Tegoprazan, and Fexuprazan. P-CABs represent a novel class of drugs for treating acid-related disorders, and understanding their interaction with the gastric H+/K+-ATPase at a kinetic level is crucial for drug development and optimization. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Comparative Binding Kinetics Data
The following table summarizes the available quantitative data for the binding and inhibition of the gastric H+/K+-ATPase by this compound and other P-CABs. It is important to note that the data are collated from various studies, and direct comparison should be made with caution due to potentially different experimental conditions.
| Drug | Parameter | Value | Species | Experimental Conditions | Reference |
| This compound | IC₅₀ | 40.21 nM (95% CI: 24.02–66.49 nM) | Porcine | K⁺-stimulated H+/K+-ATPase activity assay. | [1] |
| pKa | 6.1 | - | - | [2] | |
| Vonoprazan | IC₅₀ | 17.15 nM (95% CI: 10.81–26.87 nM) | Porcine | K⁺-stimulated H+/K+-ATPase activity assay. | [3][1] |
| Kᵢ | 3.0 nM | Rabbit | Gastric H+/K+ ATPase-rich vesicles at pH 6.5. | [4][5][6][7][8] | |
| kₒff (k_d) | 0.00246 min⁻¹ | HEK293 cells expressing H+/K+-ATPase | Dissociation from H+/K+-ATPase. | [7] | |
| kₒₙ (k) | 0.07028 min⁻¹·µM⁻¹ | - | Calculated from k_d/Kᵢ. | [7] | |
| pKa | 9.37 | - | - | [2][6] | |
| Tegoprazan | IC₅₀ | 0.29 - 0.52 µM | Porcine, Canine, Human | In vitro H+/K+-ATPase inhibition assay. | [9][10] |
| Apparent K_d | 0.56 ± 0.04 µM and 2.70 ± 0.24 µM | - | Kinetic evaluation of inhibition at pH 7.2, suggesting binding to two different intermediate states. | [11][12] | |
| Fexuprazan | - | No direct binding kinetics data (kₒₙ, kₒff, K_D) for H+/K+-ATPase was found in the provided search results. Pharmacokinetic data is available. | - | - | [13][14] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. K_d (Dissociation constant) is a specific type of equilibrium constant that measures the propensity of a larger object to separate (dissociate) reversibly into smaller components. kₒₙ (Association rate constant) and kₒff (Dissociation rate constant) describe the rates of the binding and unbinding events, respectively. pKa is the negative base-10 logarithm of the acid dissociation constant of a solution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key experiments used to determine the binding kinetics of P-CABs to the gastric H+/K+-ATPase.
H+/K+-ATPase Inhibition Assay (Ion-Leaky Vesicle Method)
This assay is used to determine the IC₅₀ value of a P-CAB by measuring the inhibition of H+/K+-ATPase activity.
a. Preparation of H+/K+-ATPase Vesicles:
-
Gastric mucosa from a suitable species (e.g., porcine, rabbit) is homogenized in a buffered sucrose solution.
-
Microsomal fractions containing H+/K+-ATPase are isolated by differential centrifugation.
-
The vesicles are typically made "ion-leaky" by treatment with a protonophore (e.g., nigericin) to dissipate any generated pH gradient, allowing for the direct measurement of ATP hydrolysis.
b. Assay Procedure:
-
The reaction mixture is prepared containing a buffer (e.g., Tris-HCl) at a specific pH (e.g., 6.5 or 7.4), MgCl₂, KCl, and the prepared H+/K+-ATPase vesicles.
-
The P-CAB of interest is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).
-
The concentration of the P-CAB that inhibits 50% of the ATPase activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand (or the displacement of a radiolabeled ligand by an unlabeled P-CAB) to the H+/K+-ATPase.
a. Preparation of Membranes:
-
Gastric microsomal vesicles rich in H+/K+-ATPase are prepared as described above.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
b. Binding Assay:
-
The assay is performed in a multi-well plate format.
-
Each well contains the membrane preparation, a radiolabeled ligand that binds to the H+/K+-ATPase (e.g., a radiolabeled P-CAB), and varying concentrations of the unlabeled P-CAB being tested.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed to determine the IC₅₀ of the test compound, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation. For kinetic studies, association and dissociation rates (kₒₙ and kₒff) can be determined by measuring binding at different time points.[15][16][17][18]
Visualizations
Signaling Pathway of P-CABs
The following diagram illustrates the mechanism of action of Potassium-Competitive Acid Blockers in inhibiting gastric acid secretion.
Caption: Mechanism of action of P-CABs in inhibiting gastric acid secretion.
Experimental Workflow for Binding Kinetics Analysis
The diagram below outlines a typical experimental workflow for determining the binding kinetics of a P-CAB to the H+/K+-ATPase.
Caption: Experimental workflow for P-CAB binding kinetics analysis.
References
- 1. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 4. droracle.ai [droracle.ai]
- 5. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Patient-Reported Outcomes: Linaprazan Glurate vs. Proton Pump Inhibitors in the Management of Erosive Esophagitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of patient-reported outcomes (PROs) for the novel potassium-competitive acid blocker (P-CAB), linaprazan glurate, versus traditional proton pump inhibitors (PPIs) in the treatment of erosive esophagitis (EE), a severe form of gastroesophageal reflux disease (GERD). This analysis is based on available clinical trial data and aims to equip researchers and drug development professionals with a concise overview of the current evidence.
Executive Summary
This compound glurate, a next-generation P-CAB, has demonstrated promising results in clinical trials, not only in endoscopic healing of erosive esophagitis but also in improving patient-reported symptoms compared to standard PPI therapy. The Phase II LEED study, in particular, provides the most direct comparative data to date, suggesting a trend towards better symptom control with this compound glurate. While the study was not powered for formal statistical analysis of symptom-related endpoints, the descriptive data on heartburn relief offers valuable insights for future research and development in this therapeutic area.
Mechanism of Action: A Tale of Two Inhibitors
This compound and PPIs both target the H+/K+-ATPase, the gastric proton pump responsible for acid secretion in the stomach. However, their mechanisms of action differ significantly, impacting their onset and duration of effect. PPIs are prodrugs that require activation in the acidic environment of the parietal cells and bind irreversibly to the proton pump.[1] In contrast, P-CABs like this compound are active compounds that competitively and reversibly bind to the potassium-binding site of the proton pump, leading to a more rapid and sustained acid suppression.[2][3][4]
Clinical Evidence: Patient-Reported Outcomes
The most significant head-to-head comparison of this compound glurate and a PPI comes from the Phase II LEED (this compound glurate Erosive Esophagitis Dose ranging) study (NCT05055128).[5][6][7] While the primary endpoint was endoscopic healing, a key secondary objective was the evaluation of symptom response, specifically patient-reported heartburn.[8]
Experimental Protocol: The LEED Study
The LEED study was a multicenter, randomized, double-blind, active-comparator-controlled, parallel-group dose-finding study.
-
Participants: Patients with endoscopically confirmed erosive esophagitis (Los Angeles [LA] grades A, B, C, or D).[6][7]
-
Interventions:
-
Patient-Reported Outcome Measure: The modified Reflux Symptom Questionnaire-electronic Diary (mRESQ-eD) was used to assess heartburn severity. Patients recorded their symptoms daily.[8]
Data on Heartburn-Free Days
Descriptive data from the LEED study indicated that from the second week of treatment, patients in the this compound glurate groups experienced more heartburn-free days compared to those receiving lansoprazole. The 75 mg and 100 mg doses of this compound glurate appeared to have the most pronounced effect on this patient-reported outcome.[8]
| Treatment Group | Week 2 | Week 3 | Week 4 |
| Lansoprazole 30 mg QD | ~30% | Data not specified | Data not specified |
| This compound Glurate 75 mg BID | 57.2% | 62.6% | Data not specified |
| This compound Glurate 100 mg BID | Data not specified | Data not specified | 65.2% |
| Table 1: Percentage of Heartburn-Free Days in the LEED Study.[8] |
It is important to note that the LEED study was not powered for formal statistical testing of symptom data, and these results should be interpreted as descriptive.[8]
Discussion and Future Directions
The available data suggests a potential advantage for this compound glurate over standard PPI therapy in providing more effective and rapid symptom relief for patients with erosive esophagitis. The higher percentage of heartburn-free days observed in the this compound glurate arms of the LEED study is a clinically relevant finding that warrants further investigation in adequately powered Phase III trials.
The ongoing HEEALING Phase III program for this compound glurate is expected to provide more definitive data on both healing rates and patient-reported outcomes, including symptom relief.[9] Researchers and clinicians eagerly await these results to better understand the role of this new class of acid-suppressing agents in the management of GERD and its more severe manifestations.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment Response With Potassium-competitive Acid Blockers Based on Clinical Phenotypes of Gastroesophageal Reflux Disease: A Systematic Literature Review and Meta-analysis [jnmjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound glurate in the treatment of erosive oesophagitis - Medical Conferences [conferences.medicom-publishers.com]
- 6. Comparison of Potassium-Competitive Acid Blockers and Proton Pump Inhibitors in Patients With Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trial: Dose-Finding Study of this compound Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.mfn.se [storage.mfn.se]
A Comparative Cost-Effectiveness Analysis: Linaprazan Versus Generic Proton Pump Inhibitors for the Treatment of Erosive Esophagitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the emerging potassium-competitive acid blocker (P-CAB), linaprazan, with established generic proton pump inhibitors (PPIs) for the treatment of erosive esophagitis (EE), a severe form of gastroesophageal reflux disease (GERD). While direct head-to-head cost-effectiveness data for this compound against generic PPIs is still emerging, this analysis synthesizes available clinical efficacy data, mechanisms of action, and established pharmacoeconomic models for similar drug classes to provide a preliminary assessment for research and development professionals.
Executive Summary
This compound, a novel P-CAB, demonstrates a distinct mechanism of action and promising clinical efficacy compared to traditional PPIs. Clinical trials indicate that this compound glurate, a prodrug of this compound, achieves higher and faster healing rates in patients with erosive esophagitis, particularly in more severe cases, when compared to the PPI lansoprazole. Generic PPIs, however, are well-established as a cost-effective first-line treatment for GERD due to their low market price. The key determinant for the cost-effectiveness of this compound will be its market price and its ability to demonstrate superior long-term outcomes, such as reduced relapse rates and improved quality of life, which may offset a higher initial drug cost.
Data Presentation: Efficacy and Cost Comparison
The following tables summarize the available quantitative data for this compound and generic PPIs. It is important to note that direct cost comparisons are challenging as this compound is not yet commercially available in all markets, and its final pricing will significantly influence cost-effectiveness ratios.
Table 1: Comparative Efficacy in Erosive Esophagitis (4-Week Healing Rates)
| Drug Class | Drug | Study Population | Healing Rate (Intention-to-Treat) | Healing Rate (Per Protocol) | Citation |
| P-CAB | This compound Glurate (all doses) | Patients with EE (LA grades A-D) | 71.1% | 80.9% | |
| PPI | Lansoprazole (30 mg once daily) | Patients with EE (LA grades A-D) | 60.6% | 59.1% | |
| P-CAB | This compound Glurate (best performing dose) | Patients with severe EE (LA grades C/D) | 89% | Not Reported | |
| PPI | Lansoprazole (30 mg once daily) | Patients with severe EE (LA grades C/D) | 38% | Not Reported |
Table 2: Illustrative Cost Comparison and Cost-Effectiveness Thresholds for PPIs
| Drug | Estimated Monthly Cost (USD) | Key Cost-Effectiveness Finding | Citation |
| Generic Omeprazole | $24 | PPIs are cost-effective if they prevent at least 19% of esophageal adenocarcinomas in Barrett's Esophagus patients. | |
| Branded Esomeprazole (Nexium) | $248 | The low cost of generic PPIs is a major driver of their cost-effectiveness. |
Experimental Protocols
The efficacy data for this compound glurate is derived from a double-blind, dose-finding Phase II clinical trial.
Trial Design:
-
Objective: To evaluate the 4-week healing rate and safety of four different dosing regimens of this compound glurate compared to lansoprazole in patients with erosive esophagitis.
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles grades A, B, C, or D), with a subset of patients having a partial response to at least 8 weeks of prior PPI therapy.
-
Intervention: Patients were randomized to receive one of four twice-daily doses of this compound glurate (25, 50, 75, or 100 mg) or once-daily lansoprazole (30 mg) for four weeks.
-
Primary Endpoint: The primary outcome was the rate of healed erosive esophagitis at week 4, as confirmed by endoscopy.
-
Analysis: Efficacy was assessed in both the intention-to-treat (ITT) and per-protocol (PP) populations.
Mandatory Visualizations
Signaling Pathways
The fundamental difference in the mechanism of action between P-CABs like this compound and PPIs is a key factor in their differing clinical profiles.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Linaprazan
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Linaprazan, an experimental potassium-competitive acid blocker. Adherence to these guidelines is essential to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Skin Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Disposable nitrile or neoprene gloves (double gloving recommended). Lab coat. | NIOSH-approved N95 or higher-rated respirator. |
| Solution Preparation (in DMSO) | Chemical splash goggles. | Disposable neoprene gloves are strongly recommended due to longer breakthrough times with DMSO.[1][2] Nitrile gloves may be used for brief, incidental contact but should be changed immediately upon splash.[1] Lab coat. | Work in a certified chemical fume hood. |
| In-vitro/In-vivo Dosing | Safety glasses with side shields or chemical splash goggles. | Disposable neoprene or nitrile gloves. Lab coat. | Work in a well-ventilated area or a biological safety cabinet. |
| Waste Disposal | Chemical splash goggles. | Heavy-duty disposable neoprene or nitrile gloves. Lab coat or disposable gown. | NIOSH-approved N95 or higher-rated respirator if handling solid waste. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is critical to prevent contamination and accidental exposure.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and have them readily accessible within the fume hood to minimize movement in and out of the controlled workspace.
-
Ensure an appropriate spill kit is available in the laboratory.
2. Handling Solid this compound:
-
Don all required PPE as specified in the table above.
-
Carefully weigh the desired amount of this compound powder on a weigh boat.
-
Use a clean spatula for transfer. Avoid creating dust.
-
If aliquoting, transfer the weighed powder into appropriately labeled vials.
3. Solution Preparation (in DMSO):
-
Perform all solution preparation steps within a certified chemical fume hood.
-
Add the weighed this compound to a suitable container.
-
Slowly add the required volume of dimethyl sulfoxide (DMSO). This compound is soluble in DMSO.
-
Gently swirl or vortex the solution until the solid is completely dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
When performing experiments, handle solutions with care to avoid splashes and aerosol generation.
-
Use appropriate containment, such as a biological safety cabinet, for cell-based assays or animal dosing.
5. Decontamination and Cleanup:
-
Wipe down all surfaces that may have come into contact with this compound with a suitable decontaminating solution. Options include solutions of peracetic acid or acidified bleach, followed by a rinse with 70% ethanol or as dictated by your institution's safety protocols.[3][4][5]
-
Thoroughly clean all reusable equipment after use.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations. All this compound waste should be treated as potent pharmaceutical waste and disposed of as hazardous chemical waste.[6][7][8]
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container. |
| This compound Solutions | Collect in a designated, sealed, and compatible hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Place in a designated hazardous waste bag or container immediately after use.[9] |
| Empty Stock Vials | Triple rinse with a suitable solvent (e.g., ethanol), collect the rinsate as hazardous waste, and then dispose of the vial according to institutional guidelines. |
Waste Disposal Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An Investigational Study on the Use of a Sporicidal Disinfectant to Decontaminate Hazardous Drug Residues on IV Bags - National Home Infusion Association [nhia.org]
- 4. researchgate.net [researchgate.net]
- 5. Decontamination options for indoor surfaces contaminated with realistic fentanyl preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. Training and Decontamination | Substance Use | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
